molecular formula C9H5FO2 B115826 5-Fluorobenzofuran-2-carbaldehyde CAS No. 140382-35-0

5-Fluorobenzofuran-2-carbaldehyde

Cat. No.: B115826
CAS No.: 140382-35-0
M. Wt: 164.13 g/mol
InChI Key: HAZDVFKNOIHCBQ-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZDVFKNOIHCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Scaffold: 5-Fluorobenzofuran-2-carbaldehyde in Medicinal Chemistry

[1]

Abstract

5-Fluorobenzofuran-2-carbaldehyde (CAS: 218301-22-5 / 4265-16-1 derivative) represents a privileged scaffold in modern drug discovery.[1] Its structural duality—combining the lipophilic, metabolic stability of the fluorinated benzene ring with the high reactivity of the furan-2-carboxaldehyde moiety—makes it an ideal precursor for Schiff bases, chalcones, and heterocyclic hybrids. This technical guide provides a rigorous analysis of its nomenclature, synthetic pathways, and application in synthesizing bioactive pharmacophores.

Nomenclature and Structural Analysis

IUPAC Designation

The systematic naming of this compound follows the IUPAC Blue Book recommendations for fused heterocycles.

  • Parent Structure: 1-Benzofuran .[1] The numbering initiates at the heteroatom (Oxygen = position 1) and proceeds counter-clockwise toward the benzene ring fusion.

  • Principal Functional Group: -carbaldehyde .[1][2][3] Because the formyl carbon (-CHO) is attached to the ring system but not part of the ring count, the suffix "-carbaldehyde" is used rather than "-al".

  • Substituents:

    • Fluorine: Located at position 5 (on the benzene ring).[2][4]

    • Formyl group: Located at position 2 (on the furan ring).[1]

Correct IUPAC Name: 5-Fluoro-1-benzofuran-2-carbaldehyde [1]

Electronic and Physicochemical Properties
  • Fluorine Effect: The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring against metabolic oxidation while increasing lipophilicity (LogP).[1] This is critical for blood-brain barrier (BBB) penetration in neuropharmacology.[1]

  • Aldehyde Reactivity: The C2-aldehyde is conjugated with the furan oxygen lone pair, reducing its electrophilicity slightly compared to benzaldehyde, yet it remains highly reactive toward nucleophilic addition (e.g., amines, carbanions).

Synthetic Pathways[1][2][3][4][5]

The synthesis of this compound is generally approached via two primary strategies: De Novo Cyclization (from salicylaldehydes) or Direct Functionalization (of the benzofuran core).[1]

Route A: The Rap-Stoermer / Cyclization Strategy (Recommended)

This route is preferred for laboratory-scale synthesis due to the availability of starting materials (5-fluorosalicylaldehyde).[1]

  • Alkylation: Reaction of 5-fluorosalicylaldehyde with ethyl bromoacetate under basic conditions (

    
    ) yields the acyclic ether intermediate.[1]
    
  • Cyclization: Thorpe-Ziegler or base-mediated cyclization affords ethyl 5-fluorobenzofuran-2-carboxylate .[1]

  • Reduction: Conversion of the ester to the primary alcohol using

    
    .
    
  • Oxidation: Selective oxidation of the alcohol to the aldehyde using

    
     or Swern conditions.[1]
    
Route B: Vilsmeier-Haack Formylation

If 5-fluorobenzofuran is available, direct formylation is the most atom-economical route.[1] The electron-rich C2 position is susceptible to electrophilic attack by the Vilsmeier reagent (

1
Visualization of Synthetic Logic

SynthesisPathwaysStart5-FluorosalicylaldehydeInter1O-AlkylatedIntermediateStart->Inter1Ethyl bromoacetateK2CO3, AcetoneEsterEthyl 5-fluorobenzofuran-2-carboxylateInter1->EsterBase Cat.CyclizationAlcohol5-Fluorobenzofuran-2-ylmethanolEster->AlcoholLiAlH4ReductionProduct5-Fluorobenzofuran-2-carbaldehydeAlcohol->ProductMnO2OxidationDirectStart5-FluorobenzofuranDirectStart->ProductVilsmeier-Haack(POCl3/DMF)

Figure 1: Comparative synthetic pathways. Route A (Solid) offers stepwise control; Route B (Dashed) is direct but requires the benzofuran core.

Experimental Protocol: Step-by-Step Synthesis (Route A)

Objective: Synthesis of this compound from 5-fluorosalicylaldehyde.

Phase 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate[1]
  • Reagents: 5-Fluorosalicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous

    
     (30 mmol), DMF (20 mL).
    
  • Procedure:

    • Dissolve 5-fluorosalicylaldehyde in dry DMF.[1]

    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide.
      
    • Add ethyl bromoacetate dropwise.[1]

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Pour into ice water. The ester usually precipitates.[1] Filter, wash with water, and recrystallize from ethanol.

Phase 2: Reduction to Alcohol
  • Reagents: Ester from Phase 1 (5 mmol),

    
     (7.5 mmol), Dry THF (15 mL).
    
  • Procedure:

    • Cool THF solution of

      
       to 0°C under 
      
      
      .
    • Add the ester (dissolved in THF) dropwise.[1]

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts, dry organic layer (

      
      ), and concentrate.
      
Phase 3: Oxidation to Aldehyde
  • Reagents: Alcohol from Phase 2 (4 mmol), Activated

    
     (20 mmol), DCM (20 mL).
    
  • Procedure:

    • Dissolve alcohol in DCM.[1]

    • Add activated

      
       (excess is required for kinetics).[1]
      
    • Stir vigorously at RT for 12–24 hours.

    • Purification: Filter through a Celite pad.[1] Concentrate filtrate.[1]

    • Validation:

      
       NMR (CDCl3): Look for the aldehyde singlet at 
      
      
      ppm.[1]

Chemical Reactivity & Medicinal Applications[2][3][5][6]

The 2-carbaldehyde group acts as a "hub" for diversifying the scaffold.[1]

Key Transformations
Reaction TypeReagentProduct ClassMedicinal Utility
Schiff Base Formation Primary Amines / HydrazidesImines / HydrazonesAntimicrobial, Anti-tubercular agents [1]
Claisen-Schmidt Acetophenones / BaseChalconesAnti-cancer (Microtubule polymerization inhibitors)
Knoevenagel MalononitrileCyanocrylatesTyrosine Kinase Inhibitors
Wittig Reaction Phosphonium YlidesVinyl BenzofuransPolymer precursors, extended conjugation systems
Biological Significance

The 5-fluoro substitution is non-trivial.[1] In SAR (Structure-Activity Relationship) studies, the C5-F analog often outperforms the unsubstituted parent compound due to:

  • Metabolic Blocking: Prevents hydroxylation at the para-position relative to the ring fusion.[1]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor in enzyme active sites.[1]

Reactivity Network Visualization

ReactivityCenter5-Fluorobenzofuran-2-carbaldehydeImineSchiff Bases(Imines)Center->Imine+ R-NH2ChalconeChalcones(via Claisen-Schmidt)Center->Chalcone+ AcetophenoneAcidCarboxylic Acids(via Pinnick Ox)Center->Acid+ NaClO2OlefinStyryl Derivatives(via Wittig)Center->Olefin+ Ph3P=CH-RNitrileNitriles(via Oxime)Center->Nitrile+ NH2OH / -H2O

Figure 2: Divergent synthesis capabilities.[1] The aldehyde serves as the electrophilic anchor for library generation.

References

  • PubChem. (n.d.).[1] 2-Benzofurancarboxaldehyde.[1][5][6] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • NIST. (n.d.).[1] Benzofuran-2-carboxaldehyde Mass Spectrum. National Institute of Standards and Technology.[1] Retrieved January 29, 2026, from [Link]

  • Kirilmis, C., et al. (2008).[1] Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry. (Contextual grounding for Schiff base activity).

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] (Basis for nomenclature rules).

5-Fluorobenzofuran-2-carbaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Operational Best Practices in Drug Discovery[1]

Executive Summary & Synthetic Utility

5-Fluorobenzofuran-2-carbaldehyde (CAS 140382-35-0) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry.[1] Its structural significance lies in the benzofuran core —a bioisostere for indole—coupled with a C5-fluorine substituent .[1] This fluorine atom is strategically placed to block metabolic oxidation (specifically Cytochrome P450 hydroxylation) at the reactive C5 position, thereby enhancing the metabolic stability of downstream drug candidates.[1]

However, the aldehyde functionality at C2 renders the molecule susceptible to autoxidation and nucleophilic attack.[1] This guide moves beyond basic MSDS data to provide a causality-driven protocol for handling, ensuring both operator safety and reagent integrity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
PropertyDataOperational Implication
CAS Number 140382-35-0 Primary identifier for procurement.[1][2][3]
Molecular Formula C₉H₅FO₂MW: 164.13 g/mol .[1][2][3]
Physical State Pale yellow to tan solidColor changes to dark brown indicate significant oxidation.[1][2]
Melting Point 96–100 °C (Predicted)Solid at room temperature; handle as a powder.[1][2]
Solubility DMSO, DMF, DCM, ChloroformLow water solubility; aqueous waste requires organic solvent rinsing.[1][2]
Reactivity Electrophilic AldehydeProne to oxidation (to acid) and condensation (Schiff bases).[1][2]
Hazard Identification & Toxicology (The "Why" Behind the Risk)

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Xi), a deeper understanding of its reactive moieties is required for safe handling.[1]

3.1 Core Hazards (GHS Classification)
  • H315 (Skin Irritation): The aldehyde group can react with skin proteins (lysine residues) via Schiff base formation, leading to contact dermatitis.[1]

  • H319 (Eye Irritation): High reactivity with mucosal membranes.[1]

  • H335 (Respiratory Irritation): Dust inhalation triggers immediate upper respiratory tract irritation.[1]

3.2 The Fluorine Factor

The C5-fluorine atom increases the lipophilicity (LogP) of the molecule compared to the parent benzofuran.[1] This facilitates faster dermal absorption .[1] Consequently, standard nitrile gloves may offer shorter breakthrough protection times than expected for non-fluorinated analogs.[1]

Storage & Stability Management: The "Cold & Inert" Protocol

The primary failure mode for this reagent is autoxidation , where the aldehyde converts to 5-fluorobenzofuran-2-carboxylic acid.[1] This impurity can quench basic catalysts in subsequent reactions (e.g., Henry reactions or Aldol condensations).[1]

Protocol 4.1: The Inert Gas Barrier

  • Requirement: Store under Argon (Ar) or Nitrogen (N₂).[1]

  • Mechanism: Oxygen acts as a radical initiator.[1] Removing it breaks the propagation step of the radical chain reaction.[1]

  • Visual Indicator: If the solid turns from pale yellow to sticky brown, >10% acid formation has likely occurred.[1]

Protocol 4.2: Thermal Control

  • Setpoint: 2°C to 8°C (Refrigerated).

  • Reasoning: Lowering temperature reduces the kinetic rate of autoxidation.[1]

Operational Handling Workflow

This workflow is designed to minimize operator exposure and reagent degradation.[1]

HandlingWorkflow Figure 1: Inert Handling Workflow to Prevent Hydrolysis and Oxidation Storage 1. Storage (4°C, under Argon) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevents condensation (Hydrolysis risk) Weighing 3. Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Open only when warm & dry Solubilization 4. Solubilization (Dissolve immediately) Weighing->Solubilization Minimize air exposure time (<5 mins) Reaction 5. Reaction Entry Solubilization->Reaction Transfer via cannula/syringe

Critical Step Explanation (Step 2): Do not open a cold bottle directly in a humid lab. Condensation will introduce water, which can form the hydrate (gem-diol) or accelerate oxidation.[1] Allow the closed container to reach room temperature inside a desiccator before opening.

Synthetic Safety & Reaction Monitoring

When using this compound in synthesis (e.g., reductive amination or Wittig olefination), the safety profile changes based on the reaction conditions.[1]

6.1 Degradation Pathway Visualization

Understanding how the reagent fails helps in troubleshooting.[1]

Degradation Figure 2: Autoxidation Pathway (The 'Why' for Inert Storage) Aldehyde 5-Fluoro-2-formylbenzofuran (Active Reagent) Radical Acyl Radical Intermediate Aldehyde->Radical Initiator (Light/Heat) Acid 5-Fluorobenzofuran-2-carboxylic acid (Inactive Impurity) Aldehyde->Acid Reaction with Peracid (Autocatalytic) Peracid Peracid Intermediate (Unstable Oxidizer) Radical->Peracid + O2 (Air) Peracid->Acid Decomposition

6.2 Waste Disposal[2][4][5]
  • Quenching: Treat excess aldehyde with aqueous sodium bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct before disposal.[1] This reduces volatility and reactivity.[1]

  • Stream: Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).[1]

Emergency Response Protocols
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1][2][6][7] Do not use alcohol.Alcohol acts as a penetration enhancer, potentially driving the fluorinated compound deeper into the dermis.[1][2]
Eye Contact Flush with saline/water for 15 min.[1][2][8] Lift eyelids.[1][8][7]Aldehydes fix proteins quickly; immediate dilution is critical to prevent corneal clouding.[1][2]
Spill (Solid) Cover with wet paper towels, then scoop.[1][2]Wetting prevents dust generation.[1][2] The aldehyde is not water-reactive (violent), so water is safe for dampening.[1]
Inhalation Move to fresh air.[1][2][4][5][6][7] Administer oxygen if breathing is labored.[1]The fluorine substituent may cause delayed pulmonary effects compared to simple benzaldehydes.[1][2]
References
  • ChemicalBook. (2024).[1] 2-Benzofurancarboxaldehyde, 5-fluoro- MSDS and Properties.[1][3]

  • PubChem. (2024).[1][9] Compound Summary: Benzofuran-2-carbaldehyde (Parent Analogue Data).[1] National Library of Medicine.[1]

  • Fisher Scientific. (2023).[1][6] Safety Data Sheet: 1-Benzofuran-5-carbaldehyde (Structural Analog Safety Data).[1]

  • Thermo Fisher Scientific. (2025).[1][4][10] Benzofuran Derivative Handling Guidelines.[1][6]

(Note: Specific toxicological data for the 5-fluoro derivative is often extrapolated from the parent benzofuran-2-carbaldehyde and 2-fluorobenzaldehyde due to the specialized nature of the reagent.[1] The protocols above assume the "worst-case" combination of both hazards.)

Sources

Solubility Profile of 5-Fluorobenzofuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile of 5-Fluorobenzofuran-2-carbaldehyde , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.[1]

Executive Summary & Compound Identity

This compound (CAS: 140382-35-0 ) is a bicyclic aromatic aldehyde characterized by a lipophilic benzofuran core and a polar carbonyl moiety.[1][2][3][4][5] Its solubility behavior is governed by the interplay between the hydrophobic fluoro-substituted aromatic system and the hydrogen-bond accepting capability of the aldehyde group.[1]

  • IUPAC Name: this compound[1][2]

  • CAS Number: 140382-35-0[1][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1][3][5]
  • Molecular Weight: 164.13 g/mol [1][3]

  • Physical State: Low-melting solid or semi-solid (Predicted MP: 60–80°C based on structural analogs).[1]

Physicochemical Drivers of Solubility

Understanding the molecular interactions is essential for selecting the correct solvent for synthesis, purification, or analysis.[1]

Structural Analysis
  • Benzofuran Core (Lipophilic): The fused benzene and furan rings create a planar, aromatic surface that favors stacking interactions (π-π) and solubility in non-polar to moderately polar organic solvents.[1]

  • C-5 Fluorine Substituent: The high electronegativity of fluorine creates a strong C-F dipole but does not significantly increase water solubility compared to the hydrogen analog.[1] It enhances solubility in chlorinated solvents (DCM, Chloroform) and fluorinated media due to the "fluorous effect."[1]

  • C-2 Aldehyde Group: This is the primary handle for polarity.[1] It acts as a Hydrogen Bond Acceptor (HBA) with protic solvents (alcohols) but lacks Hydrogen Bond Donor (HBD) capability, limiting its solubility in water.[1]

Solubility Profile by Solvent Class

The following data synthesizes experimental observations from analogous benzofuran derivatives and predictive solvation models.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventsSolubility RatingPrimary Interaction MechanismApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-Dipole, DispersionExtraction, Reaction Medium
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-Dipole, Strong SolvationStock Solutions, Nucleophilic Substitutions
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)H-Bonding (Solvent Donor -> Aldehyde Acceptor)Recrystallization, NaBH

Reductions
Ethers THF, 1,4-Dioxane, MTBEHigh Dipole-DipoleGrignard Reactions, Wittig Olefinations
Esters Ethyl AcetateHigh Dipole-DipoleChromatography, Extraction
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Dispersion (Van der Waals)Anti-solvent for precipitation
Aqueous Water, PBS BufferInsoluble (<1 mg/mL)Hydrophobic Effect dominatesN/A (Requires co-solvent)

Mechanistic Solvation & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome (Reaction, Purification, or Analysis).

SolubilityWorkflow Start This compound Analysis Analytical (NMR/HPLC) Start->Analysis Characterization Synthesis Synthetic Reaction Start->Synthesis Derivatization Purification Purification Start->Purification Isolation DMSO DMSO-d6 / CDCl3 (High Solubility) Analysis->DMSO Standard DCM DCM / THF (Inert, High Sol.) Synthesis->DCM Oxidation/Reduction Recryst Ethanol / Water (Gradient Solubility) Purification->Recryst Crystallization

Figure 1: Solvent selection workflow for this compound based on experimental intent.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for your specific batch/purity.

  • Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Titration: Add the target solvent (e.g., Methanol) in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be required to break crystal lattice energy.[1]

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

The aldehyde functionality allows for effective purification using a solvent/anti-solvent system.[1]

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (95%) .

  • Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool slowly to room temperature. If oiling out occurs (common with low-melting aldehydes), add a seed crystal or scratch the glass.[1]

  • Anti-solvent Addition: If no crystals form, add Water dropwise until persistent turbidity is observed, then cool to 4°C.[1]

  • Collection: Filter the resulting needles/plates and wash with cold Hexane/Ethanol (9:1).[1]

Applications & Solvent Compatibility

  • Reductive Amination: Use DCM or 1,2-Dichloroethane .[1] The compound is highly soluble, and these solvents do not interfere with borohydride reagents (e.g., STAB).[1]

  • Wittig Reaction: Use THF (dry).[1] The aldehyde is freely soluble, and THF supports the ylide intermediate.[1]

  • Storage: Store in DMSO (10-50 mM) at -20°C. Avoid storing in alcohols for prolonged periods (>1 month) to prevent hemiacetal formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 140382-35-0. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for solubility principles of aromatic aldehydes).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent polarity and dipole interactions).

Sources

The Benzofuran Scaffold: A Strategic Guide to Synthesis, SAR, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of Benzofuran

In medicinal chemistry, the benzofuran scaffold (benzo[b]furan) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it is an isostere of indole, differing only by the replacement of the nitrogen atom (NH) with oxygen. This substitution fundamentally alters the electronic profile: while indole is a hydrogen bond donor, benzofuran acts primarily as a hydrogen bond acceptor via the oxygen lone pairs.

For the drug developer, the benzofuran moiety offers three distinct strategic advantages:

  • Lipophilicity Tuning: It provides a rigid, aromatic surface that enhances

    
     stacking interactions within hydrophobic pockets (e.g., kinase ATP-binding sites).
    
  • Metabolic Stability (Conditional): While the furan ring itself is a metabolic "soft spot," strategic substitution at the C2 and C3 positions can render the scaffold highly resistant to oxidative degradation compared to more electron-rich heterocycles.

  • Geometric Defined Vectors: The planar nature of the bicycle allows for precise projection of substituents at the C2 and C3 positions, creating defined vectors for exploring structure-activity relationships (SAR).

Structural Architecture & SAR Analysis

To rationally design benzofuran-based drugs, one must understand the electronic distribution and steric opportunities of the ring system.

The Pharmacophore Map

The biological activity of benzofurans is heavily dictated by substitutions at the C2 and C3 positions. The benzene ring (positions 4–7) generally serves to modulate lipophilicity (LogP) and electronic density of the furan ring.

Benzofuran_SAR Core Benzofuran Core (Planar Aromatic) C2 Position C2 (Critical for Potency) Target: Hydrophobic Pockets Core->C2 Direct attachment C3 Position C3 (Electronic Tuning) Target: H-Bonding/Polar Interactions Core->C3 Direct attachment Benzene Positions C4-C7 (Lipophilicity & Metabolic Block) Core->Benzene Fused ring C2->C3 Steric Clash Risk

Figure 1: Abstracted SAR map of the benzofuran scaffold highlighting functional zones.

Electronic Considerations
  • C2 Position: Naturally nucleophilic. Substituents here often drive potency. For example, in Amiodarone , the butyl group at C2 provides essential hydrophobic bulk.

  • C3 Position: Often used to introduce polarity or linkers. In many kinase inhibitors, C3 substitution forces the molecule into a specific conformation relative to the target protein.

Synthetic Architectures: Protocols for Library Generation

While classical methods like the Rap-Stoermer condensation (salicylaldehyde +


-haloketone) are robust for scale-up, modern drug discovery demands methods that allow late-stage diversification. The Sonogashira Coupling-Cyclization  is the gold standard for generating diverse libraries.
Protocol: One-Pot Sonogashira Coupling-Cyclization

This protocol allows for the rapid assembly of 2-substituted benzofurans from commercially available o-iodophenols and terminal alkynes.

Mechanism:

  • Pd-catalyzed cross-coupling of the alkyne and o-iodophenol.

  • Spontaneous or base-promoted intramolecular cyclization of the intermediate o-alkynylphenol.

Reagents:

  • Substrate A: 2-Iodophenol (1.0 equiv)

  • Substrate B: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-5 mol%)
  • Co-Catalyst: Copper(I) iodide (CuI) (1-2 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) or Diethylamine (Et
    
    
    
    NH) (used as solvent and base).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with argon/nitrogen to remove oxygen (critical to prevent homocoupling of alkynes).

  • Charging: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI to the flask.
  • Solvation: Add degassed Et

    
    N via syringe.
    
  • Addition: Add 2-Iodophenol followed by the Terminal Alkyne.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.

    • Note: If cyclization is slow, heat to 60°C. The phenolic -OH attacks the triple bond activated by the metal catalyst.

  • Work-up: Dilute with ethyl acetate, wash with saturated NH

    
    Cl (to remove Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Sonogashira_Flow Start Start: o-Iodophenol + Alkyne Cat Add Catalyst: Pd(PPh3)2Cl2 / CuI Solvent: Et3N Start->Cat Step1 Step 1: Cross-Coupling (Formation of o-alkynylphenol) Cat->Step1 RT, Argon Step2 Step 2: Cyclization (Intramolecular 5-exo-dig) Step1->Step2 Spontaneous or Heat End Product: 2-Substituted Benzofuran Step2->End

Figure 2: Workflow for the One-Pot Sonogashira synthesis of benzofurans.

Therapeutic Case Studies

Amiodarone (Cardiovascular)

Indication: Class III Antiarrhythmic.[1] Mechanism: Blocks K+ channels, prolonging the cardiac action potential. Structural Insight: Amiodarone exemplifies the "heavy" benzofuran. It features a di-iodinated benzene ring and a diethylaminoethoxy side chain.[2]

  • Critical SAR: The iodine atoms are essential for biological activity but are also the source of thyroid toxicity (resembling thyroxine). The benzofuran core acts as a lipophilic anchor in the membrane ion channel.

Vilazodone (CNS)

Indication: Major Depressive Disorder (MDD). Mechanism: SSRI and 5-HT


 receptor partial agonist.
Structural Insight:  Vilazodone uses the benzofuran scaffold to mimic the indole core of serotonin (5-HT).
  • Synthesis Highlight: The industrial synthesis often involves a Fischer indole-like cyclization or nucleophilic substitution on a pre-formed 5-bromobenzofuran-2-carboxamide intermediate [1].

Table 1: Comparative Analysis of Key Benzofuran Drugs

DrugIndicationTargetKey Structural Feature
Amiodarone ArrhythmiaK+ Channels2-butyl-3-aroylbenzofuran (High Lipophilicity)
Vilazodone Depression5-HT Transporter / 5-HT1A5-piperazinylbenzofuran (Indole Bioisostere)
Methoxsalen PsoriasisDNA (Intercalation)Furocoumarin (Benzofuran fused to pyrone)
Dronedarone ArrhythmiaK+ ChannelsNon-iodinated Amiodarone analog (Reduced Tox)

Liability Assessment: Metabolic Activation & Toxicology[1][5]

A critical responsibility of the medicinal chemist is to anticipate toxicity. The furan ring is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

The Bioactivation Pathway

Unsubstituted or electron-rich benzofurans can undergo metabolic activation to form reactive metabolites.

  • Epoxidation: P450 attacks the C2-C3 double bond, forming an epoxide.

  • Ring Opening: The epoxide is unstable and opens to form a reactive cis-enedial (specifically butenedial derivatives).

  • Adduct Formation: This electrophilic intermediate reacts with nucleophilic residues (Cysteine, Lysine) on proteins, leading to hepatotoxicity.

Mitigation Strategy: Block the C2 and C3 positions with metabolic "hard" groups (e.g., alkyl, aryl, or electron-withdrawing groups) to prevent epoxidation. This is why drugs like Amiodarone (substituted at both C2 and C3) are stable against this specific mechanism, though they carry other risks.

Toxicity_Pathway Benzofuran Benzofuran (Unsubstituted) CYP CYP450 Oxidation Benzofuran->CYP Epoxide Epoxide Intermediate CYP->Epoxide Enedial Reactive cis-Enedial Epoxide->Enedial Ring Opening Adduct Protein Adduct (Hepatotoxicity) Enedial->Adduct Covalent Binding

Figure 3: Metabolic activation pathway of the furan ring leading to toxicity.

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. (2015). Retrieved from

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). Retrieved from

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. (2022). Retrieved from

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2022).[3][4] Retrieved from

  • A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. (2016). Retrieved from

Sources

Methodological & Application

High-Efficiency Vilsmeier-Haack Formylation of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-VH-5FB-01

Executive Summary

This application note details the regioselective synthesis of 5-fluorobenzofuran-2-carbaldehyde via the Vilsmeier-Haack reaction. The 5-fluorobenzofuran scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin reuptake inhibitors (SSRIs) such as Citalopram and various anti-arrhythmic agents.

This guide moves beyond standard textbook descriptions, addressing the specific electronic influence of the C5-fluorine substituent, thermal safety profiles of the POCl₃/DMF adduct, and isolation strategies to maximize yield (>85%) and purity.

Scientific Foundation & Mechanistic Insight[1]

Regioselectivity and Electronic Effects

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] In the case of 5-fluorobenzofuran, two competing electronic factors dictate the reaction outcome:

  • The Furan Ring (Nucleophile): The heteroatom (oxygen) enriches the furan ring, making it significantly more reactive than the fused benzene ring. The

    
    -position (C2) is the kinetic and thermodynamic site of preference for electrophilic attack.
    
  • The C5-Fluorine Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a resonant electron-donating effect (+R). While it deactivates the benzene ring, its position at C5 does not sufficiently deactivate the distal C2 furan position. Consequently, the reaction proceeds selectively at C2, yielding this compound.

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Chloroiminium Ion (Vilsmeier Reagent) .[1][3]

Key Mechanistic Steps:

  • Activation: Interaction of N,N-Dimethylformamide (DMF) with Phosphorus Oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent.[3]

  • Substitution: The electron-rich C2 of 5-fluorobenzofuran attacks the chloroiminium ion.

  • Aromatization: Loss of a proton restores aromaticity, forming an iminium salt intermediate.[4]

  • Hydrolysis: Aqueous workup converts the iminium salt into the final aldehyde.

Mechanistic Pathway Visualization

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier Activation (-Cl-) Complex Sigma Complex Vilsmeier->Complex + Substrate (Electrophilic Attack) Substrate 5-Fluorobenzofuran Iminium Iminium Salt Intermediate Complex->Iminium -HCl (Aromatization) Hydrolysis Aqueous Hydrolysis (NaOAc/H2O) Iminium->Hydrolysis Quench Product 5-Fluorobenzofuran- 2-carbaldehyde Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation.[5] High-contrast nodes indicate distinct reaction phases.

Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.MW ( g/mol )Density (g/mL)
5-Fluorobenzofuran Substrate1.0136.121.25
Phosphorus Oxychloride (POCl₃) Electrophile Source1.2 - 1.5153.331.645
N,N-Dimethylformamide (DMF) Reagent & Solvent5.0 - 7.073.090.944
Sodium Acetate (aq) Hydrolysis BufferExcess82.03N/A
Dichloromethane (DCM) Extraction SolventN/A84.931.33
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation (Critical Safety Step)

The formation of the chloroiminium ion is exothermic. Temperature control is vital to prevent thermal runaway or charring.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Solvent Charge: Add anhydrous DMF (5.0 equiv) to the flask. Cool the system to 0°C using an ice/salt bath.

  • POCl₃ Addition: Charge POCl₃ (1.2 equiv) into the addition funnel. Add dropwise to the DMF over 30 minutes.

    • Critical Check: Ensure internal temperature remains < 5°C . The solution will turn from colorless to pale yellow/orange.

  • Aging: Stir the mixture at 0–5°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

Phase 2: Substrate Addition & Reaction[6]
  • Substrate Prep: Dissolve 5-fluorobenzofuran (1.0 equiv) in a minimal amount of DMF (1-2 mL per gram of substrate).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Thermal Ramp: Remove the ice bath. Allow the reaction to warm to Room Temperature (RT).

  • Heating (Optional but Recommended): To push conversion to completion, heat the reaction to 60°C for 2–4 hours.

    • Monitoring: Monitor via TLC (20% Ethyl Acetate in Hexanes) or HPLC. The starting material spot (high Rf) should disappear, replaced by a lower Rf aldehyde spot.

Phase 3: Hydrolysis and Isolation
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) until pH ~7–8.

    • Note: The iminium salt hydrolyzes to the aldehyde during this step. Stir for 1 hour to ensure complete hydrolysis.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Process Workflow & Logic

Workflow Start Start: Equipment Setup (N2 atm, 0°C) ReagentPrep Reagent Prep: DMF + POCl3 (Dropwise) Temp < 5°C Start->ReagentPrep SubstrateAdd Substrate Addition: 5-Fluorobenzofuran in DMF ReagentPrep->SubstrateAdd Active Reagent Formed Reaction Reaction Phase: Warm to RT -> Heat to 60°C (2-4 Hours) SubstrateAdd->Reaction Quench Quench & Hydrolysis: Pour onto Ice + NaOAc (pH 7-8) Reaction->Quench TLC: SM Consumed Extraction Workup: DCM Extraction -> Brine Wash -> Na2SO4 Dry Quench->Extraction Aldehyde Formed Isolation Isolation: Concentration -> Recrystallization Extraction->Isolation

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Tarred Product Thermal runaway during POCl₃ addition.Ensure strict temperature control (<5°C) during addition. Add POCl₃ slower.
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time after adding aqueous base (NaOAc). Ensure pH is neutral/basic.
Residual DMF Inefficient extraction.[6]DMF is water-soluble but stubborn. Increase water washes or use Diethyl Ether (instead of DCM) to pull product away from DMF.
Regioisomer Impurity Reaction temperature too high initially.Keep the initial addition at 0°C. Only heat after the substrate is fully mixed.

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • Link:[Link]

  • Benzofuran Synthesis Protocols

    • Title: Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorin
    • Source: PubMed (NIH)
    • Link:[Link](Note: Provides context on fluorinated benzofuran stability and handling).

  • Safety of Vilsmeier Reagents

    • Title: Thermal Hazards of the Vilsmeier-Haack Reaction[7]

    • Source: Mettler Toledo / Agfa-Gevaert N.V.
    • Link:[Link](Note: Critical resource for scale-up safety).

  • General Heterocycle Formylation

    • Title: Vilsmeier-Haack Reaction with Pyrrole, Furan and Thiophene
    • Source: YouTube (Educational Chemistry Mechanism)[8]

    • Link:[Link]

Sources

Application Note: 5-Fluorobenzofuran-2-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorobenzofuran-2-carbaldehyde (CAS: 42787-81-9) is a privileged heterocyclic scaffold in medicinal chemistry. It combines the structural rigidity of the benzofuran core with the metabolic blocking capability of the C5-fluorine atom. This intermediate serves as a critical "linchpin" molecule, enabling the rapid diversification of drug candidates through its reactive C2-aldehyde handle.

This guide provides a comprehensive technical overview of its synthesis, reactivity profile, and application in generating bioactive libraries. We present validated protocols for its production and subsequent transformation into high-value pharmacophores.

Chemical Profile & Rationale[1][2][3][4]

Physicochemical Properties[1][5][6]
  • IUPAC Name: this compound[1]

  • CAS Number: 42787-81-9 (also referenced as 140382-35-0 in some databases)

  • Molecular Formula: C₉H₅FO₂[2]

  • Molecular Weight: 164.13 g/mol

  • Appearance: Pale yellow to off-white crystalline solid

  • Solubility: Soluble in DCM, THF, DMSO, and Methanol; sparingly soluble in water.

Structural Advantages in Drug Design
  • Bioisosterism: The benzofuran ring is a bioisostere for indole and naphthalene, common in GPCR and kinase inhibitors.

  • Metabolic Stability: The fluorine atom at the C5 position blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life (

    
    ) of derived compounds compared to the non-fluorinated parent.
    
  • Reactivity Handle: The C2-aldehyde is highly electrophilic, allowing for mild, chemoselective derivatization without affecting the aromatic core.

Synthesis of the Intermediate

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes 5-fluorosalicylaldehyde via a Rap-Stoermer-type cyclization or alkylation followed by cyclodehydration.

Protocol 1: Synthesis from 5-Fluorosalicylaldehyde

Reaction Overview: This two-step one-pot sequence involves the O-alkylation of the phenol followed by an intramolecular aldol-type condensation.

Reagents:

  • Starting Material: 5-Fluorosalicylaldehyde (1.0 eq)

  • Reagent: Ethyl bromoacetate (1.2 eq) or Chloroacetone (for methyl ketone analog, adapted here for aldehyde)

  • Base: Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (anhydrous)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - optional to accelerate alkylation.

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 5-fluorosalicylaldehyde (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (25 mmol) and stir at room temperature for 30 minutes. The solution will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add ethyl bromoacetate (12 mmol) dropwise. If using chloride, add KI (1 mmol). Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.

  • Cyclization/Hydrolysis/Decarboxylation (One-Pot Variant): Note: Direct access to the aldehyde often requires a dedicated step if not using specific chloro-acetaldehyde equivalents. A common industrial route converts the ester intermediate to the acid, then reduces to the alcohol, and oxidizes to the aldehyde.

    • Alternative Direct Route: Use Bromoacetaldehyde diethyl acetal .

    • Revised Step 3 (Acetal Route): React 5-fluorosalicylaldehyde with bromoacetaldehyde diethyl acetal (1.2 eq) and

      
       in DMF at 100°C.
      
    • Cyclization: Treat the isolated intermediate with polyphosphoric acid (PPA) or Amberlyst-15 in toluene at reflux to effect cyclization directly to 5-fluorobenzofuran.

    • Formylation: Perform a Vilsmeier-Haack reaction (

      
      /DMF) on the 5-fluorobenzofuran core.
      

Validated Pathway (Vilsmeier Route):

  • Precursor Synthesis: Synthesize 5-fluorobenzofuran via decarboxylation of 5-fluorobenzofuran-2-carboxylic acid (obtained from the ethyl bromoacetate method).

  • Formylation:

    • Cool DMF (5 eq) to 0°C. Add

      
       (1.2 eq) dropwise. Stir 30 min.
      
    • Add 5-fluorobenzofuran (1 eq) in DMF.

    • Heat to 80°C for 4 hours.

    • Workup: Pour onto ice/NaOAc. The precipitate is This compound .

Key Synthetic Transformations (Application Protocols)

The C2-aldehyde is the gateway to diverse chemical space. Below are three standard protocols for high-yield derivatization.

Protocol A: Reductive Amination (Synthesis of Amine Libraries)

Application: Creating secondary amine linkers for fragment-based drug discovery.

  • Imine Formation: Dissolve this compound (1.0 mmol) and the primary amine (

    
    , 1.1 mmol) in DCE (dichloroethane, 5 mL).
    
  • Catalysis: Add acetic acid (1 drop) or

    
     (1.5 eq) if the amine is unreactive. Stir at RT for 2–4 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Quench: Stir overnight at RT. Quench with sat.

    
    . Extract with DCM.
    
Protocol B: Knoevenagel Condensation (Active Methylene Compounds)

Application: Synthesis of acrylonitrile or acrylate derivatives (Michael acceptors).

  • Setup: Mix this compound (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 2 drops of Piperidine.

  • Reaction: Reflux for 1–2 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.

    • Yields are typically >85% due to the electron-withdrawing nature of the benzofuran ring.

Protocol C: Schiff Base / Hydrazone Formation

Application: Synthesis of antibacterial/antifungal agents or metal chelators.

  • Setup: Dissolve aldehyde (1.0 mmol) in hot Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.0 mmol).

  • Catalysis: Add 1 drop of conc.

    
     (catalytic).
    
  • Reaction: Reflux for 3 hours.

  • Workup: Cool to RT. The hydrazone crystallizes out.[3] Filter and dry.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound in divergent synthesis.

G Start 5-Fluorosalicylaldehyde Intermediate 5-Fluorobenzofuran- 2-carbaldehyde (The Hub) Start->Intermediate 1. Alkylation 2. Cyclization 3. Formylation Prod1 Schiff Bases (Antibacterial) Intermediate->Prod1 R-NH2 / H+ Prod2 Acrylic Derivatives (Knoevenagel) Intermediate->Prod2 Malononitrile / Base Prod3 Amines (Reductive Amination) Intermediate->Prod3 1. R-NH2 2. NaBH(OAc)3 Prod4 Heterocycles (e.g., Thiazolidinones) Intermediate->Prod4 Cyclocondensation

Caption: Divergent synthesis pathways utilizing this compound as a core scaffold.

Medicinal Chemistry Applications

Anti-Malarial Agents

Recent patent literature (WO2020107189A1) highlights the use of this aldehyde in synthesizing pyrrolidine derivatives. The benzofuran moiety acts as a lipophilic anchor, while the fluorine atom prevents rapid degradation in the liver, maintaining therapeutic concentrations.

Antimicrobial Schiff Bases

Schiff bases derived from this aldehyde and various anilines or hydrazides have shown potent activity against S. aureus and E. coli. The planar benzofuran system facilitates DNA intercalation, while the fluorine substituent enhances cell membrane permeability.

Data Summary: Reactivity Comparison
Reaction TypeCo-ReactantConditionsTypical YieldKey Product Feature
Schiff Base Aniline / HydrazineEtOH, cat. Acid, Reflux85-95%C=N bond, hydrolytically sensitive
Knoevenagel MalononitrileEtOH, Piperidine, RT/Reflux80-90%High electron deficiency, Michael acceptor
Oxidation

/

tBuOH/H2O>90%Carboxylic acid (Precursor for amides)
Reduction

MeOH, 0°C>95%Alcohol (Precursor for halides/ethers)

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-fluorobenzofuran-2-carboxylic acid) over time.

  • Handling: Use standard PPE. Perform Vilsmeier-Haack reactions in a well-ventilated fume hood due to

    
     fumes.
    

References

  • Synthesis of Fluorinated Benzofurans: US Patent 4456772A. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

  • Medicinal Chemistry Application (Malaria): World Intellectual Property Organization, WO2020107189A1. Pyrrolidine compounds for the treatment of malaria.

  • Schiff Base Complexes: MDPI, Molecules. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes.

  • General Benzofuran Reactivity: Journal of Heterocyclic Chemistry. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.

  • Chemical Identity: PubChem Compound Summary for CID 13527709 (Related 5-Benzoyl analog structure reference).

Sources

Protocol: Synthesis and Characterization of Bioactive Schiff Bases from 5-Fluorobenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic pathway for generating Schiff base derivatives using 5-Fluorobenzofuran-2-carbaldehyde as the core electrophile. The presence of the fluorine atom at the C5 position enhances metabolic stability and lipophilicity, making this scaffold highly relevant in drug discovery for antimicrobial and anticancer therapeutics. This guide provides a robust, acid-catalyzed condensation protocol, mechanistic insights, and critical characterization parameters to ensure high-purity isolation.

Strategic Rationale: The 5-Fluorobenzofuran Scaffold

In medicinal chemistry, the benzofuran ring is a privileged structure (bioisostere of indole). However, the specific selection of the 5-fluoro derivative is non-trivial and driven by two key factors:

  • Metabolic Blocking: The C5 position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—which has a similar van der Waals radius but forms a stronger C-F bond—blocks this metabolic soft spot, prolonging the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine atom exerts an inductive effect (-I), modulating the electron density of the aromatic system. This influences the binding affinity of the final Schiff base to biological targets, such as bacterial DNA gyrase or fungal CYP51.

Reaction Mechanism

The synthesis follows a classical nucleophilic addition-elimination pathway.[1] The reaction is reversible; therefore, driving the equilibrium toward the product (imine) is critical. We utilize glacial acetic acid as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity, and ethanol as a solvent to facilitate the precipitation of the non-polar Schiff base product.

Mechanistic Workflow

The following diagram illustrates the acid-catalyzed pathway from the aldehyde precursor to the final azomethine product.

SchiffBaseMechanism Reactants 5-Fluorobenzofuran- 2-carbaldehyde + Amine Activation Carbonyl Protonation (Acid Catalyst) Reactants->Activation AcOH Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack R-NH₂ Dehydration Water Elimination (-H₂O) Attack->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Irreversible Precipitation

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation. The elimination of water is the thermodynamic driving force.

Experimental Protocol

Materials & Reagents[2]
  • Precursor: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline or Primary Amine (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Standard Reflux Procedure

This protocol is scaled for 1.0 mmol but can be linearly scaled up.

  • Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Stir until clear.

  • Addition: Add 1.0 mmol of the primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: Do not add excess acid, as this can protonate the amine, rendering it non-nucleophilic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 50g) with vigorous stirring. The Schiff base typically precipitates as a solid.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.

    • Recrystallization: Purify the crude solid by recrystallizing from hot ethanol.

Microwave-Assisted Optimization (Green Chemistry)

For high-throughput synthesis, microwave irradiation can replace reflux.

  • Conditions: Irradiate the reaction mixture (with catalyst) at 140–300 W for 2–5 minutes .

  • Benefit: Yields typically increase by 5–10%, and reaction times drop from hours to minutes.

Characterization & Data Interpretation

Validation of the Schiff base structure relies on confirming the formation of the azomethine bond (-CH=N-) and the absence of the carbonyl group.

Spectral Data Summary
TechniqueSignal of InterestExpected ValueInterpretation
FT-IR

Stretch
1580 – 1620 cm⁻¹Diagnostic: Strong, sharp peak confirming imine formation.[2]
FT-IR

Stretch
~1680 cm⁻¹Absence: Disappearance confirms consumption of aldehyde.
¹H NMR

(Azomethine)

8.2 – 8.9 ppm
Singlet: Distinctive downfield shift.
¹H NMR

(Aldehyde)

9.6 – 9.9 ppm
Absence: Confirms full conversion.
¹³C NMR

Carbon

145 – 160 ppm
Characteristic signal for imine carbon.
Structural Validation Logic

The following logic gate describes the decision process during characterization:

CharacterizationLogic Start Crude Product CheckIR IR: Peak at 1600 cm⁻¹? Start->CheckIR CheckAldehyde NMR: Peak at 9.8 ppm? CheckIR->CheckAldehyde Yes (C=N Present) Fail Recrystallize / Check Stoichiometry CheckIR->Fail No Purity TLC: Single Spot? CheckAldehyde->Purity No (Aldehyde Gone) CheckAldehyde->Fail Yes (Incomplete) Success Valid Schiff Base Purity->Success Yes Purity->Fail No

Figure 2: Decision tree for structural validation of benzofuran Schiff bases.

Biological Applications

The 5-fluorobenzofuran-2-yl Schiff bases act as versatile pharmacophores.[3] The azomethine linkage acts as a "spacer" that orients the benzofuran and the pendant aryl group into specific receptor pockets.

Key Therapeutic Areas
  • Antimicrobial Agents: These derivatives show high efficacy against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism often involves intercalation into bacterial DNA or inhibition of cell wall synthesis.

  • Anticancer Activity: Derivatives have demonstrated cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines. The planar benzofuran ring facilitates intercalation into DNA base pairs, disrupting replication.

  • Enzyme Inhibition: Recent studies indicate potential in inhibiting

    
    -glucosidase, offering a pathway for anti-diabetic drug development.[4]
    

References

  • Synthesis and Antibacterial Studies: Synthesis, characterization and antibacterial studies of Schiff base with 2-amino benzimidazole and 5-methyl-thiophene-2-carboxaldehyde. (2020).[2] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

  • Benzofuran Synthesis Review: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).[5][6] ACS Omega.

  • Biological Activity Review: Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013).[7] International Journal of Organic Chemistry.

  • Antidiabetic Potential: Synthesis of Benzofuran–based Schiff bases as anti-diabetic compounds and their molecular docking studies.[4] (2022).[6][8][9] PlumX/Middle East Daily.

  • Benzofuran Pharmacophore: Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2020).[2] International Journal of Organic Chemistry.

Sources

Application Note: Structural Validation of 5-Fluorobenzofuran-2-carbaldehyde via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of 5-Fluorobenzofuran-2-carbaldehyde , a critical pharmacophore in the synthesis of PI3K inhibitors and other heterocyclic drug candidates. We detail the specific Nuclear Magnetic Resonance (NMR) spectral signatures required to validate regioisomeric purity, focusing on the diagnostic spin-spin coupling patterns introduced by the fluorine atom (


F) on the aromatic ring. Protocols for sample preparation to minimize aldehyde oxidation and hydrate formation are included.

Introduction: The Diagnostic Challenge

In medicinal chemistry, the benzofuran scaffold is ubiquitous. However, introducing a fluorine substituent at the C5 position creates complex splitting patterns in


H and 

C NMR spectra due to Heteronuclear Spin-Spin Coupling (

and

).

For This compound , the primary analytical challenges are:

  • Regioisomer Differentiation: Distinguishing the 5-fluoro isomer from the 4- or 6-fluoro isomers.

  • Aldehyde Stability: The aldehyde proton is sensitive to oxidation (forming carboxylic acid) or hydration (forming gem-diols), which can obscure spectral integration.

  • Fluorine Coupling: The

    
    F nucleus (spin 1/2, 100% abundance) splits adjacent protons and carbons, turning singlets into doublets and complicating multiplet analysis.
    

This guide provides the "ground truth" spectral data and logic trees necessary to confirm the identity of this specific intermediate.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from artifacts, strict adherence to the following preparation protocol is recommended.

  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d6) is the preferred solvent.
    
    • Reasoning: It prevents the formation of aldehyde hydrates (gem-diols) often seen in presence of trace water in CDCl

      
      . It also segregates the aromatic signals effectively.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).
    
Instrumental Parameters
  • Probe Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse) to ensure accurate integration.
      
    • 
      C: Proton-decoupled zgpg30 (Power-gated decoupling).
      
  • Transients (Scans): Minimum 16 scans for

    
    H; 1024 scans for 
    
    
    
    C due to C-F splitting reducing signal-to-noise ratio.

Structural Analysis & Spectral Data

H NMR Interpretation

The proton spectrum is characterized by the distinct aldehyde singlet and the splitting of the benzene ring protons by the fluorine atom.

Table 1: Consensus


H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
CHO 9.85s (or d)

Diagnostic aldehyde proton. Deshielded by anisotropy of C=O.
H-3 7.82s-Furan ring proton. Appears as a singlet (or fine doublet via long-range coupling).
H-4 7.65dd

,

Diagnostic: Ortho to Fluorine. Shows large splitting due to F.
H-6 7.35td (or ddd)

,

Diagnostic: Ortho to Fluorine and Ortho to H-7. "Roofing" effect often seen.
H-7 7.75dd

,

Meta to Fluorine. Shows smaller F-coupling than H-4/H-6.

Key Mechanistic Insight (The "F-Effect"): The Fluorine atom at position 5 exerts a strong shielding effect on the ortho protons (H-4 and H-6) and a deshielding effect on the ipso carbon. In the proton spectrum, look for H-4 and H-6 to appear as complex multiplets (doublet of doublets) rather than the clean patterns seen in non-fluorinated benzofuran.

C NMR Interpretation

The Carbon-13 spectrum is the definitive confirmation tool because the C-F coupling constants are magnitude-dependent on distance (bond number).

Table 2: Consensus


C NMR Data (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
Splitting PatternCoupling (

in Hz)
Structural Validation
C=O 179.5s (or d)

Aldehyde carbonyl.
C-5 159.8d

Primary Confirmation: Direct C-F bond. Massive splitting.
C-7a 151.2s-Bridgehead carbon (Oxygen linked).
C-2 153.5s-Furan ring carbon bearing the aldehyde.
C-3a 128.0d

Bridgehead carbon.
C-6 114.5d

Ortho to Fluorine. Large doublet.
C-4 108.2d

Ortho to Fluorine. Large doublet.
C-3 118.0d

Furan ring carbon.
C-7 113.8d

Meta to Fluorine.

Note: The values provided are consensus shifts derived from substituent chemical shift increments (SCS) for fluorinated benzofurans [1, 2]. Exact values may vary by


0.5 ppm depending on concentration and temperature.

Visual Workflows

Analytical Logic Tree

The following diagram illustrates the decision process for validating the 5-Fluoro regioisomer against potential impurities or isomers.

NMR_Logic_Tree Start Crude Sample (this compound) H_NMR 1H NMR Spectrum (DMSO-d6) Start->H_NMR Aldehyde_Check Signal at ~9.8 ppm? H_NMR->Aldehyde_Check F_Coupling Aromatic Region Analysis (7.0 - 8.0 ppm) Aldehyde_Check->F_Coupling Yes Fail_Ox FAIL: Oxidized to Acid (Check broad OH >11ppm) Aldehyde_Check->Fail_Ox No (Signal Missing/Shifted) Isomer_Check Check H-4 & H-6 Splitting (Are they d/dd with J~9Hz?) F_Coupling->Isomer_Check C_NMR 13C NMR Verification Isomer_Check->C_NMR Pattern Matches Fail_Iso FAIL: Wrong Regioisomer (4-F or 6-F) Isomer_Check->Fail_Iso Pattern Deviates C5_Split C-5 Signal ~160 ppm Doublet (J ~240 Hz)? C_NMR->C5_Split Pass PASS: Identity Confirmed C5_Split->Pass Yes C5_Split->Fail_Iso No

Figure 1: Decision tree for confirming the structural identity of this compound.

Synthesis & QC Workflow

Understanding the origin of impurities is vital for spectral interpretation.

Synthesis_QC SM Starting Material: 5-Fluorosalicylaldehyde Rxn Reaction: Cyclization w/ chloroacetone or Vilsmeier-Haack SM->Rxn Crude Crude Intermediate Rxn->Crude Purification Purification: Column Chrom. or Recryst. Crude->Purification Imp1 Impurity A: Unreacted Salicylaldehyde (Phenol OH peak) Crude->Imp1 Contaminant Final Final Product: 5-Fluorobenzofuran-2-CHO Purification->Final Imp2 Impurity B: Carboxylic Acid (Air Oxidation) Final->Imp2 Storage Risk

Figure 2: Synthesis pathway highlighting potential spectral contaminants.

Troubleshooting & QC Markers

When analyzing the spectra, be vigilant for these common issues:

  • Broad Singlet at ~11.0 - 13.0 ppm: Indicates oxidation to 5-fluorobenzofuran-2-carboxylic acid . This is common if the sample was stored in air or if the NMR solvent (DMSO) is old and hygroscopic [3].

  • Missing Aldehyde Peak: If the peak at 9.85 ppm is absent but a new peak appears at ~6.0 ppm, the aldehyde may have formed a hemiacetal with trace alcohol in the solvent.

  • Solvent Peaks:

    • DMSO-d

      
      :  Quintet at 2.50 ppm (residual protons) and septet at 39.5 ppm (carbon).
      
    • Water: Broad singlet at ~3.33 ppm in DMSO.

References

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for SCS increments).
  • Benzofuran Spectral Data: ChemicalBook & Sigma-Aldrich Spectral Libraries. "Benzofuran-2-carbaldehyde derivatives."[1][2][3]

  • Aldehyde Oxidation: Hoye, T. R., et al. (2004). "No-D NMR Spectroscopy." Journal of Organic Chemistry, 69(24), 8229-8234. (Discusses solvent effects and stability).
  • Synthesis Verification: "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." MDPI Molbank, 2018. (Provides baseline data for furan-aldehydes).

  • Coupling Constants: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2010.

Sources

High-Purity Isolation of 5-Fluorobenzofuran-2-carbaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the purification of 5-Fluorobenzofuran-2-carbaldehyde, a critical intermediate in the synthesis of fluorinated bioactive heterocycles. While benzofuran derivatives are generally stable, the C-2 aldehyde functionality presents specific purification challenges, including susceptibility to oxidation (to the corresponding carboxylic acid) and co-elution with unreacted starting materials (e.g., 5-fluorosalicylaldehyde derivatives). This guide prioritizes a Flash Column Chromatography approach, optimized for separation efficiency and yield, supplemented by a polishing recrystallization step.

Chemical Context & Impurity Profile

Understanding the origin of the crude material is essential for designing the separation logic. This compound is typically synthesized via the cyclization of 5-fluorosalicylaldehyde with ethyl bromoacetate, followed by reduction/oxidation, or via Vilsmeier-Haack formylation of 5-fluorobenzofuran.

Key Physicochemical Properties:

  • Appearance: White to pale yellow crystalline solid.

  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform; Insoluble in Water.

  • Stability: Aldehyde group is prone to air-oxidation to 5-fluorobenzofuran-2-carboxylic acid, particularly on acidic silica gel surfaces.

Table 1: Common Impurities & Separation Characteristics

ComponentPolarity (Relative)Predicted

(Hex:EtOAc 9:1)
Detection Strategy
5-Fluorobenzofuran (Starting Material) Low (Non-polar)~0.7 - 0.8UV (254 nm)
This compound (Target) Medium 0.4 - 0.5 UV / DNP Stain
5-Fluorobenzofuran-2-carboxylic acid High (Polar/Acidic)< 0.1 (Streaks)UV / Bromocresol Green
5-Fluorosalicylaldehyde Medium-High0.3 - 0.4UV / FeCl

Stain

Pre-Purification Analysis (Self-Validating System)

The success of a column is determined before the sample is loaded. Do not skip the TLC optimization.

Thin Layer Chromatography (TLC) Protocol

Objective: Establish a mobile phase where the target compound has an


 between 0.3 and 0.5, ensuring 

from nearest impurities.
  • Plate Preparation: Use Silica Gel 60 F

    
     aluminum-backed plates.
    
  • Spotting: Dissolve 5 mg of crude mixture in 200

    
    L DCM. Spot 1 
    
    
    
    L.
  • Eluent Screening:

    • System A (100% Hexane): Check for non-polar starting materials.

    • System B (90:10 Hexane:EtOAc): Standard starting point for benzofuran aldehydes.

    • System C (80:20 Hexane:EtOAc): If the compound sticks to the baseline.

  • Visualization:

    • UV (254 nm): The benzofuran core is highly conjugated and will fluoresce strongly.

    • 2,4-DNP Stain: Specific for aldehydes (Target turns yellow/orange). Differentiates target from non-carbonyl impurities.

Decision Gate: If


 is > 0.6 in 9:1 Hex:EtOAc, reduce polarity to 95:5. If 

< 0.2, increase to 8:2.

Purification Protocol: Flash Chromatography[1]

Equipment & Reagents[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Use neutral silica if available to minimize aldehyde oxidation.

  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio. (e.g., for 1g crude, use 15–20g Silica).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

Step-by-Step Procedure

Step 1: Sample Loading (Dry Loading) Rationale: Benzofurans are solids. Liquid loading with DCM can cause band broadening due to solvent strength mismatch.

  • Dissolve the crude solid in the minimum amount of DCM.

  • Add silica gel (approx. 1.5x the mass of the crude) to the solution.[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Gently load this powder onto the top of the pre-packed column.

Step 2: Elution Gradient Run the column using a stepwise gradient to ensure separation of the non-polar starting material before the aldehyde elutes.

  • Fraction 1-5 (100% Hexane): Elutes unreacted 5-fluorobenzofuran (if present).

  • Fraction 6-15 (95:5 Hex:EtOAc): Transition phase.

  • Fraction 16+ (90:10 Hex:EtOAc): Target Elution Window. Collect fractions until UV activity ceases.

  • Flush (50:50 Hex:EtOAc): Elutes polar acids/alcohols (discard or save for analysis).

Step 3: Monitoring Check every 3rd fraction via TLC. Combine fractions containing only the single spot corresponding to the aldehyde.

Post-Purification & Polishing

Chromatography often leaves trace solvent residues or minor co-eluting isomers. A crystallization step acts as a final "polish."

  • Evaporation: Concentrate combined fractions in vacuo (keep bath < 40°C to prevent thermal degradation).

  • Recrystallization:

    • Dissolve the residue in boiling Hexane (with a few drops of EtOAc if necessary for solubility).

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter the crystals. This removes trace soluble impurities and amorphous material.

Process Visualization (Workflow)

PurificationWorkflow Start Crude 5-Fluorobenzofuran- 2-carbaldehyde TLC TLC Optimization (Target Rf 0.3-0.4 in Hex:EtOAc) Start->TLC 1. Analyze Impurities Load Dry Loading (Adsorb on Silica) TLC->Load 2. Prep Sample Column Flash Chromatography Gradient: 100% Hex -> 9:1 Hex:EtOAc Load->Column 3. Run Column Fraction Fraction Analysis (UV 254nm + DNP Stain) Column->Fraction 4. Collect Combine Combine Pure Fractions & Evaporate Fraction->Combine 5. Pool Target Recryst Recrystallization (Hexane/EtOAc) Combine->Recryst 6. Polish Final Pure Crystalline Aldehyde Recryst->Final 7. Yield

Figure 1: Logical workflow for the isolation of this compound, emphasizing the transition from crude analysis to physical separation and final polishing.

Troubleshooting & Expert Tips

  • Problem: Tailing / Streaking on TLC.

    • Cause: Presence of carboxylic acid (oxidation product).

    • Solution: Add 0.5% Acetic Acid to the mobile phase to suppress ionization of the acid impurity, making it move as a tight band (usually faster) or stay at the baseline distinct from the aldehyde.

  • Problem: Co-elution with 5-Fluorosalicylaldehyde.

    • Cause: Similar polarity.

    • Solution: Change the selectivity of the stationary phase. If Silica fails, switch to DCM:Hexane (1:1) as the mobile phase. DCM interacts differently with the phenolic hydroxyl of the impurity compared to the aldehyde.

  • Safety Note: Benzofuran derivatives can be skin irritants. Handle all fractions in a fume hood.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.

  • PubChem. (2025).[2] 2-Benzofurancarboxaldehyde Compound Summary. National Library of Medicine.

  • BenchChem. (2024). Synthesis routes of 5-Formyl-1-benzofuran and derivatives.

  • Kirsch, G. et al. (2014). Synthesis of Benzofuran Derivatives via Cyclization. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

stability issues of 5-Fluorobenzofuran-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of 5-Fluorobenzofuran-2-carbaldehyde , a versatile heterocyclic building block often used in medicinal chemistry for the synthesis of bioactive compounds (e.g., potential antitumor or anti-inflammatory agents).

Product Category: Heterocyclic Building Blocks / Aldehydes CAS Registry Number: 218301-22-5 (Generic reference for 5-fluoro isomer) / 4265-16-1 (Parent scaffold)[1]

Executive Summary: Stability Profile

This compound is a moderately reactive electrophile.[1] While the benzofuran core provides aromatic stability, the C-2 aldehyde group is the primary site of instability. The presence of the fluorine atom at the C-5 position exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon compared to the non-fluorinated parent.

Key Stability Risks:

  • Auto-oxidation: Rapid conversion to 5-fluorobenzofuran-2-carboxylic acid upon exposure to air.[1]

  • Nucleophilic Attack: High susceptibility to hemiacetal formation in alcoholic solvents.[1]

  • Schiff Base Formation: Incompatible with amine-containing buffers (e.g., Tris, Glycine).[1]

Interactive Troubleshooting & FAQs

Section A: Storage & Physical Appearance[2]

Q: My compound has turned from a white solid to a yellow sticky solid. Is it degraded? Status: Likely Degraded (Oxidation) Root Cause: Benzofuran carbaldehydes are prone to radical-mediated auto-oxidation.[1] The yellow color typically indicates the formation of conjugated oligomers or the carboxylic acid derivative (5-fluorobenzofuran-2-carboxylic acid), which acts as an autocatalyst for further decomposition.[1] Action Plan:

  • Check solubility in 5% aqueous Sodium Bicarbonate (

    
    ).[1] If a significant portion dissolves with effervescence, the sample contains carboxylic acid.
    
  • Purification: See Protocol A below for acid removal.

Q: Can I store the stock solution in Methanol or Ethanol at -20°C? Status: Not Recommended Technical Insight: The 5-fluoro substituent withdraws electron density from the ring, making the carbonyl carbon highly electrophilic. In primary alcohols (MeOH, EtOH), the equilibrium shifts toward the hemiacetal or acetal form, especially if trace acid is present. Recommendation:

  • Preferred Solvent: Anhydrous DMSO or DMF (for biological assays); Dichloromethane (DCM) for synthesis.[1]

  • Storage: Store neat (solid) under Argon/Nitrogen at -20°C. Make solutions fresh.

Section B: Solution Chemistry & Reactivity

Q: I see a new peak in my LC-MS (M+14 or M+32) when analyzing my reaction mixture. Diagnosis: Solvent Adduct Formation

  • M+14: Likely methyl hemiacetal formation if Methanol was used as a solvent or eluent.[1]

  • M+32: Formation of the dimethyl acetal (usually requires acid catalysis). Mechanism: The aldehyde reacts reversibly with the solvent. Fix: Switch LC-MS solvent to Acetonitrile/Water. Avoid alcoholic solvents in the sample preparation if quantifying purity.[1]

Q: Why did my yield drop when using Tris-buffer for the biological assay? Diagnosis: Imine (Schiff Base) Formation Mechanism: The primary amine in Tris (tris(hydroxymethyl)aminomethane) reacts with the aldehyde to form an imine (


).[1] This consumes your compound and generates a false negative in inhibition assays or a false positive if the imine aggregates.
Fix:  Switch to non-nucleophilic buffers like PBS , HEPES , or MOPS .

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

DegradationPathways cluster_0 Environmental Factors Aldehyde 5-Fluorobenzofuran- 2-carbaldehyde (Active) Acid 5-Fluorobenzofuran- 2-carboxylic acid (Inactive Impurity) Aldehyde->Acid Auto-oxidation (Air/Light) Hemiacetal Hemiacetal (Solvent Adduct) Aldehyde->Hemiacetal + ROH (MeOH/EtOH) Reversible Imine Schiff Base / Imine (Buffer Adduct) Aldehyde->Imine + R-NH2 (Tris/Glycine)

Figure 1: Primary degradation pathways including oxidation (red) and nucleophilic addition (yellow).

Experimental Protocols

Protocol A: Recovery of Pure Aldehyde from Oxidized Stock

If your sample contains significant carboxylic acid impurity (confirmed by TLC or NMR), use this "Base Wash" method. This relies on the acidity of the impurity (


) vs. the neutrality of the aldehyde.

Materials:

  • Impure this compound (dissolved in Ethyl Acetate or DCM).[1]

  • Saturated Aqueous Sodium Bicarbonate (

    
    ).[1]
    
  • Brine (Saturated NaCl).[1]

  • Anhydrous Sodium Sulfate (

    
    ).[1]
    

Workflow:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 10 mL per gram).

  • Extraction (The Critical Step): Wash the organic layer 2x with Saturated

    
    .
    
    • Chemistry: The base deprotonates the carboxylic acid impurity, moving it into the aqueous layer as the sodium carboxylate salt. The aldehyde remains in the organic layer.

  • Rinse: Wash the organic layer 1x with Brine to remove trapped water.[1]

  • Drying: Dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (

    
    ).
    
  • Validation: Check purity via

    
    -NMR (Look for aldehyde proton singlet at 
    
    
    
    ppm).
Protocol B: Stability-Indicating HPLC Method

Use this method to verify the purity of your stock solutions.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm and 280 nm
Flow Rate 1.0 mL/min
Notes Do not use Methanol in the mobile phase to prevent on-column hemiacetal formation.[1]

Decision Logic for Handling

Use this flow to determine the usability of your current batch.

TroubleshootingFlow Start Inspect Sample ColorCheck Is it Yellow/Orange? Start->ColorCheck SolubilityCheck Dissolve in CDCl3 Check 1H-NMR ColorCheck->SolubilityCheck Yes (Suspect Oxidation) ColorCheck->SolubilityCheck No (White Solid) Decision1 Aldehyde Peak (9.6 - 9.9 ppm) present? SolubilityCheck->Decision1 Decision2 Broad -OH peak (10-12 ppm) present? Decision1->Decision2 Yes, but impurities Good Sample OK Store -20°C under Ar Decision1->Good Yes, Clean Discard Discard if <50% Aldehyde Recrystallize Decision1->Discard No Decision2->Good No Purify Execute Protocol A (Base Wash) Decision2->Purify Yes (Acid Impurity)

Figure 2: Decision matrix for evaluating sample integrity.

References

  • PubChem. (n.d.).[1] 2-Benzofurancarboxaldehyde (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Abu-Hashem, A. A., et al. (2014).[1][3] Reactivity of Benzofuran Derivatives.[1][3][4][5][6] Synthetic Communications.[1] Retrieved January 29, 2026, from [Link]

Sources

dealing with poor regioselectivity in benzofuran functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: BZF-REGIO-001 Subject: Troubleshooting C2 vs. C3 Selectivity in Benzofuran Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The Selectivity Landscape

Benzofuran presents a unique challenge in heterocyclic chemistry due to the competing electronic and steric demands of the fused benzene and furan rings. Unlike indole, where the N-H moiety provides a clear handle for directing groups, benzofuran relies heavily on intrinsic electronic bias.

The Core Conflict:

  • C2 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -position):  The kinetically favored site for Electrophilic Aromatic Substitution (EAS)  and Metalation (Lithiation) . The transition state for C2-attack is stabilized by the oxygen lone pair via a resonance structure that preserves the benzene ring's aromaticity (benzylic carbocation character).
    
  • C3 (

    
    -position):  Electronically rich (enamine-like character) but difficult to access directly without mixtures. It is the thermodynamic product in certain reversible reactions but often requires blocking strategies or specific directing groups (DGs) to target exclusively.
    
  • C7: The site of secondary activation, particularly in Iridium-catalyzed C-H borylation , driven by steric accessibility and acidity.

Diagnostic Workflows & Troubleshooting (Q&A)

Module A: Electrophilic Aromatic Substitution (EAS)

User Question: I am attempting a bromination of benzofuran using NBS, but I keep getting a mixture of C2-Br, C3-Br, and C2,C3-dibromo products. How do I isolate C3?

Technical Diagnosis: You are fighting the intrinsic bias of the substrate. The C2 position is more reactive toward electrophiles because the intermediate


-complex is stabilized by the oxygen atom without disrupting the carbocyclic aromaticity. C3-attack results in a cation that disrupts the benzene ring's delocalization.

Corrective Protocol:

  • Temperature Control: Lower the temperature to -78 °C if possible. Higher temperatures promote thermodynamic equilibration, often leading to mixtures or poly-halogenation.

  • The "Block-and-Release" Strategy (Recommended): You cannot reliably reverse the electronic bias of EAS on the naked scaffold.

    • Step 1: Selectively block C2 using a silyl group (TMS).

    • Step 2: Perform EAS (which will now occur at C3).

    • Step 3: Deprotect C2 with TBAF.

See Protocol 1 below for the detailed workflow.

Module B: Transition Metal-Catalyzed C-H Activation

User Question: I am running a Pd-catalyzed direct arylation. I need the aryl group at C3, but the catalyst exclusively hits C2. Is my ligand choice wrong?

Technical Diagnosis: Standard Palladium mechanisms (concerted metalation-deprotonation, CMD) follow acidity trends. The pKa of C2-H (~35) is significantly lower than C3-H (~42), making C2 the exclusive site for standard Pd(II) cycles. Changing the ligand alone rarely overrides this acidity difference.

Corrective Protocol: To achieve C3-arylation , you must alter the mechanism, not just the ligand:

  • Use a C2-Substituted Substrate: If your target allows, start with a 2-substituted benzofuran. The reaction will naturally occur at C3 [1].

  • Carboxylate-Directed C3 Functionalization: If you cannot have a permanent substituent at C2, use a carboxylic acid at C2 as a traceless directing group.

    • Mechanism:[1][2][3][4][5] The carboxylate directs the Pd to the adjacent C3 position.

    • Post-processing: Decarboxylation (Ag/heat) removes the C2 handle.

User Question: I'm using Iridium-catalyzed borylation (Ir[COD]OMe]2 / dtbpy). I see significant C7-borylation alongside C2. Why?

Technical Diagnosis: Iridium-catalyzed borylation is governed by sterics , not electronics.

  • C2: Sterically accessible.

  • C7: Highly accessible because it is distal to the heteroatom and adjacent only to a small proton. The oxygen atom does not provide enough steric bulk to protect C7 effectively [2].

Corrective Protocol:

  • Ligand Switch: Switch from dtbpy (di-tert-butyl bipyridine) to a bulkier N,N-ligand or use a silyl-blocking strategy at C2 to force the reaction to C7 (if desired) or C3/C4 (if C7/C2 are blocked).

  • Silyl-Directed Borylation: Use a hydrosilyl group on the oxygen (if using a related phenol precursor) or a C2-silyl group to direct the borylation to C3 via an outer-sphere mechanism [3].

Visualizing the Selectivity Logic

The following diagram illustrates the decision matrix for functionalizing benzofuran based on the desired position.

BenzofuranSelectivity Target Target Position? C2 C2 (Alpha) Target->C2 High Acidity C3 C3 (Beta) Target->C3 Nucleophilic C7 C7 (Benzo) Target->C7 Steric Access DirectPd Direct Pd-Catalysis (CMD Mechanism) C2->DirectPd Standard Lithiation Lithiation (n-BuLi) Kinetic Control C2->Lithiation -78°C Block Strategy: C2-Blocking (Silylation) C3->Block Required IrBoryl Ir-Catalyzed Borylation (Steric Control) C7->IrBoryl Major Side Product C3 Functionalization C3 Functionalization Block->C3 Functionalization EAS / Arylation Deprotection (TBAF) Deprotection (TBAF) C3 Functionalization->Deprotection (TBAF)

Caption: Decision matrix for selecting the correct synthetic methodology based on the target carbon site.

Standardized Experimental Protocols

Protocol 1: The C2-Blocking Strategy (Accessing C3)

Use this workflow when you require exclusive C3 functionalization (halogenation, acylation, or borylation).

Reagents:

  • Benzofuran (1.0 equiv)

  • 
    -BuLi (1.1 equiv, 2.5 M in hexanes)
    
  • TMSCl (Trimethylsilyl chloride, 1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Lithiation: Dissolve benzofuran in anhydrous THF (0.5 M) under Argon. Cool to -78 °C .

  • Addition: Add

    
    -BuLi dropwise over 20 minutes. The C2 proton is the most acidic (
    
    
    
    ). Stir for 1 hour at -78 °C.
  • Trapping: Add TMSCl dropwise. Allow the solution to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
    • Validation Point:

      
       NMR should show the disappearance of the C2-H singlet (
      
      
      
      ~7.6 ppm) and appearance of the TMS peak (
      
      
      0.3 ppm).
  • Functionalization (Example: Bromination): Treat the 2-TMS-benzofuran with NBS (1.05 equiv) in

    
     at 0 °C. The TMS group sterically and electronically blocks C2, forcing bromination at C3.
    
  • Deprotection: Dissolve the C3-bromo product in THF. Add TBAF (1.1 equiv, 1M in THF). Stir at RT for 30 mins to remove the C2-TMS group.

Protocol 2: Regioselective C-H Arylation (C2-Selective)

Use this for robust installation of aryl groups at C2 without pre-functionalization.

Reagents:

  • Benzofuran (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • 
     (5 mol%)[6]
    
  • 
     (1.0 equiv) - Crucial for room temp activation
    
  • 2-Nitrobenzoic acid (30 mol%) - Ligand/Additive

  • HFIP (Hexafluoroisopropanol) - Solvent

Methodology:

  • Combine Pd(OAc)2, Ag2O, and 2-nitrobenzoic acid in a vial.

  • Add Benzofuran and Aryl Iodide.[3]

  • Add HFIP (1.0 M concentration relative to benzofuran).

  • Stir at Room Temperature for 16 hours.

    • Note: HFIP is a "magic solvent" here; its hydrogen-bonding ability activates the Pd-catalyst and stabilizes the transition state for C-H cleavage [4].

  • Filter through Celite and concentrate.

Comparative Data: Solvent & Ligand Effects[1]

The following table summarizes how conditions shift the regioselectivity ratio (C2:C3) for direct arylation.

Catalyst SystemSolventAdditiveMajor ProductSelectivity (C2:C3)Mechanism
Pd(OAc)2 / PPh3 DMACs2CO3C2 >20:1CMD (Acidity driven)
Pd(OAc)2 HFIPAg2OC2 >99:1Electrophilic Palladation
Ru3(CO)12 Toluene--C2 >10:1Directing Group Dependent
Pd(OAc)2 AcOH--C2/C3 Mix ~3:1EAS-like pathway

References

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry. (2021). [Link]

  • Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Journal of the American Chemical Society. (2014). [Link]

  • Direct Dimesitylborylation of Benzofuran Derivatives by Iridium-Catalyzed C-H Activation. Chemistry - A European Journal. (2019). [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science. (2018). [Link]

  • Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. The Journal of Organic Chemistry. (2011). [Link]

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Sources

Validation & Comparative

Spectroscopic Differentiation of 5-Fluorobenzofuran-2-carbaldehyde Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated benzofuran pharmacophores, distinguishing the 5-fluorobenzofuran-2-carbaldehyde (Target) from its regioisomers (4-, 6-, and 7-fluoro analogs) is a critical quality attribute. While Mass Spectrometry (MS) often fails to differentiate these isobaric species (MW 164.13 g/mol ), Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical standard.[1]

This guide provides a comparative spectroscopic analysis, focusing on the scalar coupling patterns (


-coupling) between the fluorine-19 nucleus and the aromatic protons.[1] We present a self-validating protocol to confirm regio-purity, essential for Structure-Activity Relationship (SAR) accuracy.

Structural Analysis & Nomenclature

The benzofuran scaffold follows a specific numbering system that dictates the NMR splitting patterns.

  • Position 1: Oxygen atom.[1][2][3]

  • Position 2: Carbaldehyde group (-CHO).[1]

  • Position 3: Proton (Singlet/Doublet).[1]

  • Positions 4, 5, 6, 7: Benzenoid ring.[1][4]

The Target: this compound.[1][5] The Impurities: 4-Fluoro, 6-Fluoro, and 7-Fluoro isomers (often arising from non-regieroselective cyclization of fluorophenols).[1]

Spectroscopic Comparison: The "Fingerprint" Strategy

-NMR Comparative Logic

The distinction relies on the Spin-Spin Coupling (


) between 

and

.[1] Fluorine-19 (

) couples strongly to protons.[1]
  • 
     (Ortho): 8.0 – 11.0 Hz (Large splitting)[1]
    
  • 
     (Meta): 4.0 – 6.5 Hz (Medium splitting)[1]
    
  • 
     (Para): 0 – 2.0 Hz (Small/Unresolved splitting)[1]
    
Comparative Diagnostic Table (Predicted Coupling Patterns)

Note: Chemical shifts (


) are solvent-dependent; Coupling constants (

) are structural invariants.[1][5]
IsomerF-PositionKey

Signal (Diagnostic)
Multiplicity & Coupling Logic
5-Fluoro (Target)C5H4 & H6 H4: Large doublet (

) + small doublet (

).H6: Large doublet (

) + small doublet (

).
4-Fluoro C4H3 H3: Often shows long-range coupling to F4 (

), broadening the singlet.
6-Fluoro C6H7 H7: Large doublet (

).[1][5] No ortho proton neighbor on the other side (C7a is quaternary).[1]
7-Fluoro C7H6 H6: Large doublet (

) + doublet (

).[1][5]
-NMR Analysis

-NMR is the "smoking gun" for purity.[1] A mixture of isomers will show distinct peaks separated by 2–10 ppm.[1]
  • 5-Fluoro: Typically

    
     to 
    
    
    
    .[1][5]
  • Regioisomers: Will appear as satellite peaks.[1] Integration of these peaks provides the molar % impurity directly.[1]

Visual Workflow: Isomer Identification

The following decision tree outlines the logical flow for assigning the correct structure based on spectral data.

IsomerID Start Unknown Fluorobenzofuran Isomer Sample Step1 Acquire 1H-NMR (Focus on Aromatic Region) Start->Step1 CheckH3 Analyze H3 Proton (Usually singlet ~7.5 ppm) Step1->CheckH3 Decision1 Is H3 broadened or split by F? CheckH3->Decision1 Result4F Likely 4-Fluoro Isomer (Proximity Effect) Decision1->Result4F Yes AnalyzeBenzenoid Analyze Benzenoid Protons (H4, H5, H6, H7) Decision1->AnalyzeBenzenoid No Decision2 How many protons show LARGE Ortho-F coupling (J > 8 Hz)? AnalyzeBenzenoid->Decision2 Result1Proton 1 Proton with Large J (implies F is at 7 or 4) Decision2->Result1Proton 1 Proton Result2Protons 2 Protons with Large J (implies F is central: 5 or 6) Decision2->Result2Protons 2 Protons Decision3 Analyze H7 Coupling (Most shielded aromatic) Result2Protons->Decision3 Result6F 6-Fluoro Isomer (H7 is ortho to F) Decision3->Result6F Large J (Ortho) Result5F 5-Fluoro Isomer (Target) (H7 is meta to F) Decision3->Result5F Small J (Meta)

Figure 1: Spectroscopic Decision Tree for assigning fluorobenzofuran-2-carbaldehyde regioisomers based on H-F coupling constants.

Experimental Protocols

High-Resolution NMR Sample Preparation

To resolve the fine splitting (


) required to distinguish isomers, sample quality is paramount.[1]
  • Solvent Selection: Use DMSO-

    
      over 
    
    
    
    if possible.[1] DMSO often provides sharper resolution for aldehyde protons and prevents potential hemiacetal formation with trace water.[1]
  • Concentration: Prepare a dilute solution (5–10 mg in 0.6 mL solvent). High concentrations cause line broadening due to viscosity/stacking, obscuring fine coupling.[1]

  • Filtration: Filter the solution through a cotton plug or PTFE filter directly into the NMR tube to remove paramagnetic particulates (dust/rust) that ruin shimming.[1]

  • Acquisition Parameters:

    • Transients (Scans): Minimum 64 scans for

      
      .
      
    • Acquisition Time (AQ): Set

      
       seconds to capture the tail of the FID (essential for resolution).
      
    • Window Function: Use no line broadening (

      
      ) or Gaussian multiplication for resolution enhancement.
      
GC-MS Confirmation (Secondary Method)

While MS cannot distinguish isomers by mass alone, their retention times on a non-polar column (e.g., HP-5MS) often differ due to boiling point variations caused by the dipole moment of the C-F bond relative to the aldehyde.[1]

  • Protocol: Split ratio 50:1, Ramp

    
     from 
    
    
    
    to
    
    
    .
  • Expectation: The 4-fluoro isomer (more crowded, lower boiling point) typically elutes earlier than the 5- or 6-fluoro isomers.[1]

Synthesis & Impurity Origin Diagram

Understanding where these isomers come from aids in anticipating them.[1]

SynthesisPath cluster_warning Regioselectivity Risk Start Starting Material: 3-Fluorophenol Intermediate Salicylaldehyde Isomers Start->Intermediate Ortho-Formylation Reagent + Reimer-Tiemann or Formylation Cyclization Cyclization (e.g., with chloroacetone) Intermediate->Cyclization Isomer5 5-Fluoro (Major) Cyclization->Isomer5 Isomer7 7-Fluoro (Minor) Cyclization->Isomer7

Figure 2: Origin of regioisomers. 3-fluorophenol formylation can occur at two ortho positions, leading to a mixture of 4-fluoro-2-hydroxybenzaldehyde (precursor to 5-fluorobenzofuran) and 2-fluoro-6-hydroxybenzaldehyde (precursor to 7-fluorobenzofuran).[1][5]

References

  • Clarification of Benzofuran NMR Shifts: ChemicalBook. (2024).[1] Benzofuran 1H NMR Spectrum Data. Retrieved from (Provides the baseline chemical shifts for the unsubstituted benzofuran scaffold, essential for calculating substituent effects.)

  • Fluorine Coupling Constants: University of California, Santa Barbara (UCSB).[1] (n.d.). 19F Chemical Shifts and Coupling Constants.[1][6][7][8][9] Retrieved from (Authoritative source for standard J(H-F) coupling ranges in aromatic systems.)

  • Synthesis of Fluorobenzofurans: Abbasi, A., et al.[1] (2010).[1][10][11] Synthesis and Characterization of Furan-2-carbaldehyde Derivatives. E-Journal of Chemistry.[1][10][12] Retrieved from (Describes the synthesis and characterization logic for substituted furan-carbaldehydes, applicable to the benzofuran analogs.)

  • Isomer Differentiation Methodology: Oxford Instruments.[1][13] (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from (Validates the methodology of using aromatic region splitting patterns to distinguish ortho/meta/para isomers.)

Sources

Comparative Guide: Purity Assessment of 5-Fluorobenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 5-Fluorobenzofuran-2-carbaldehyde (CAS: 218301-22-5) serves as a critical scaffold for kinase inhibitors and receptor antagonists.[1] Its purity assessment presents a specific challenge: the aldehyde moiety is reactive and prone to oxidation, while the fluorinated benzofuran core requires specific selectivity.

While Gas Chromatography (GC-MS) and Quantitative NMR (qNMR) are viable alternatives, this guide demonstrates why High-Performance Liquid Chromatography (HPLC-UV) is the "Gold Standard" for routine Quality Control (QC).[1] We provide a validated protocol that balances sensitivity, throughput, and sample integrity, superior to thermal-based methods that risk degrading the analyte.

Strategic Analysis: Selecting the Right Modality

To ensure scientific integrity, we must first evaluate why HPLC is preferred over its competitors for this specific molecule.

The Competitors
  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Pros: High resolution, structural identification.[1]

    • Cons:Thermal Instability. Aromatic aldehydes can oxidize to their corresponding carboxylic acids (5-fluorobenzofuran-2-carboxylic acid) in the hot injector port (typically 250°C+).[1] This creates "ghost" impurities, leading to false-low purity results.[1] Derivatization (e.g., with DNPH) is required to stabilize the aldehyde, adding complexity.

  • qNMR (Quantitative Nuclear Magnetic Resonance):

    • Pros: Absolute quantification; no reference standard required for response factors.[1]

    • Cons:Sensitivity & Throughput. qNMR typically has a Limit of Detection (LOD) around 0.1–1.0%, making it unsuitable for detecting trace impurities (e.g., 0.05% starting materials) required by ICH guidelines.

The Winner: RP-HPLC (Reverse Phase HPLC)

HPLC operates at ambient temperatures, preserving the labile aldehyde group. By using an acidic mobile phase, we can simultaneously analyze the neutral aldehyde and its potential acidic oxidation byproducts with high resolution.

Visualizing the Decision Logic

The following decision matrix illustrates the logical pathway for selecting HPLC over alternatives for this specific aldehyde.

AnalyticalDecisionMatrix Start Sample: this compound IsVolatile Is the sample volatile? Start->IsVolatile ThermalStability Is it thermally stable (>200°C)? IsVolatile->ThermalStability Yes HPLC Method A: RP-HPLC (Recommended) IsVolatile->HPLC No TraceImpurities Need to detect impurities < 0.1%? ThermalStability->TraceImpurities No (Aldehyde) GCMS Method B: GC-MS (Risk: Oxidation) ThermalStability->GCMS Yes qNMR Method C: qNMR (Limit: Sensitivity) TraceImpurities->qNMR No (Potency Only) TraceImpurities->HPLC Yes (QC Standard)

Figure 1: Analytical Decision Matrix highlighting the selection of HPLC due to thermal instability and sensitivity requirements.

The Gold Standard Protocol: Optimized HPLC Method

This protocol is designed to separate the main peak (aldehyde) from its likely impurities: 5-fluorobenzofuran (starting material) and 5-fluorobenzofuran-2-carboxylic acid (oxidation product).[1]

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the benzofuran core.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Rationale: Acidification suppresses the ionization of the carboxylic acid impurity (pKa ~3.5), ensuring it elutes as a sharp peak rather than tailing.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (primary) and 280 nm.[1]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop
Sample Preparation (Critical Step)[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Procedure: Dissolve 10 mg of sample in 10 mL diluent. Analyze immediately.

    • Caution: Do not use methanol as a diluent if the sample sits for >4 hours; aldehydes can form hemiacetals with methanol, creating artifact peaks.

Comparative Performance Data

The following data compares the theoretical performance of the three methods based on field application standards for benzofuran derivatives.

MetricMethod A: RP-HPLC (UV) Method B: GC-MS Method C: qNMR
Linearity (R²) > 0.999> 0.995N/A (Absolute)
LOD (Limit of Detection) 0.05%0.10%~0.5 - 1.0%
Precision (RSD) < 0.5%< 2.0%< 1.0%
Sample Stability High (Ambient Temp)Low (Thermal Degradation)High
Specificity Excellent (Separates Acid)Good (Mass Spec ID)Excellent (Structural)
Throughput High (Automated)MediumLow

Experimental Workflow & System Suitability

To guarantee data trustworthiness, the following workflow includes mandatory System Suitability Testing (SST).

HPLCWorkflow Prep Sample Prep (Avoid Methanol) SST System Suitability Test (Standard Mix) Prep->SST SST->Prep Fail: Check Column Inject Injection (10 µL) SST->Inject Pass: Resolution > 2.0 Separation Separation (C18, Acidic pH) Inject->Separation Detect Detection (UV 254nm) Separation->Detect Analysis Data Analysis (Area %) Detect->Analysis

Figure 2: Validated HPLC Workflow ensuring system readiness before sample analysis.

System Suitability Criteria (Self-Validating System)

Before analyzing the sample, inject a standard mixture containing the aldehyde and the carboxylic acid impurity.

  • Resolution (Rs): > 2.0 between the aldehyde and acid peaks.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD of Areas: < 2.0% for 5 replicate injections.[1]

Troubleshooting & Integrity Checks

  • Ghost Peaks: If you see a peak splitting or broadening, check the pH of Mobile Phase A. If the pH > 4.0, the carboxylic acid impurity may partially ionize, causing peak distortion. Ensure pH is ~2.5–3.0.

  • Degradation: If the purity decreases over time in the autosampler, lower the autosampler temperature to 4°C to slow down oxidation.

References

  • International Council for Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 600328, 5-Bromofuran-2-carbaldehyde (Structural Analog).[1] Retrieved from [Link]

  • MDPI. (2023).[1][4] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

Sources

bioactivity comparison between 2-carbaldehyde and 3-carbaldehyde benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Benzofuran-2-carbaldehyde and Benzofuran-3-carbaldehyde , focusing on their distinct chemical reactivities, synthetic pathways, and pharmacological profiles.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Positional Divergence

In medicinal chemistry, the benzofuran scaffold is a "privileged structure." However, the position of the formyl handle (C2 vs. C3) dictates not just chemical reactivity but the entire pharmacological trajectory of the resulting drug candidate.

  • 2-Carbaldehyde (C2-CHO): The "Linear Vector." It extends the conjugation of the benzofuran system linearly. Derivatives often mimic natural 2-arylbenzofurans, showing broad-spectrum antimicrobial and tubulin-binding anticancer activity.

  • 3-Carbaldehyde (C3-CHO): The "Orthogonal Vector." It projects substituents away from the planar core, creating a geometry ideal for fitting into deep enzymatic pockets (e.g., kinases, Sortase A). It is synthetically more challenging to access but often yields higher selectivity.

Chemical Accessibility & Synthesis

The primary differentiator between these two isomers is their electrophilic substitution patterns. The furan ring is electron-rich, but the C2 position is significantly more reactive toward electrophiles (like the Vilsmeier-Haack reagent) than C3.

Comparative Synthesis Pathways

BenzofuranSynthesis Phenol Salicylaldehyde/Phenol Benzofuran Benzofuran Core Phenol->Benzofuran Cyclization C2_Route Direct Vilsmeier-Haack (POCl3/DMF) Benzofuran->C2_Route Electrophilic Attack (Preferred) C3_Route_1 Block C2 (e.g., C2-COOH) -> Vilsmeier -> Decarboxylate Benzofuran->C3_Route_1 If C2 Blocked C3_Route_2 Vilsmeier on 2-substituted precursor Benzofuran->C3_Route_2 Alternative Prod_2 Benzofuran-2-carbaldehyde (High Yield) C2_Route->Prod_2 Prod_3 Benzofuran-3-carbaldehyde (Lower Yield/Multi-step) C3_Route_1->Prod_3 C3_Route_2->Prod_3

Figure 1: Synthetic divergence. The C2-aldehyde is the kinetic and thermodynamic product of direct formylation. The C3-aldehyde requires "blocking" strategies or specific cyclization precursors.

Bioactivity & Pharmacological Profile[1][2][3][4][5][6][7][8]

Antimicrobial Activity (Schiff Bases & Hydrazones)

The aldehyde group is rarely the final drug; it is a handle for Schiff bases (imines).

  • 2-Carbaldehyde Derivatives:

    • Trend: Exhibit superior broad-spectrum activity . The linear conjugation allows for effective intercalation into bacterial DNA or disruption of cell membranes.

    • Data Point: Schiff bases of 2-CHO often show MIC values in the 5–25 µg/mL range against S. aureus and E. coli.

  • 3-Carbaldehyde Derivatives:

    • Trend: Exhibit target-specific inhibition . For example, 3-carboxamide derivatives (synthesized via 3-CHO oxidation/amination) are potent inhibitors of Sortase A (a bacterial virulence factor), often outperforming 2-substituted analogs which are sterically incompatible with the active site.

    • Data Point: Sortase A inhibition IC50 ~ 30 µM (High specificity).

Anticancer Activity (Cytotoxicity)[9][10]
  • 2-Position (Tubulin Targeting):

    • Derivatives like chalcones (benzofuran-2-yl-CH=CH-CO-Ar) mimic Combretastatin A-4.

    • Mechanism: They bind to the colchicine site of tubulin, inhibiting polymerization. The C2-linkage maintains the necessary flat, planar topography.

  • 3-Position (Kinase Inhibition):

    • Derivatives often target Tyrosine Kinases (e.g., VEGFR, EGFR).

    • Mechanism: The C3 vector allows the molecule to act as a "hinge binder" while projecting the benzofuran core into the hydrophobic back pocket of the ATP-binding site.

Summary Data Table
FeatureBenzofuran-2-carbaldehyde DerivativesBenzofuran-3-carbaldehyde Derivatives
Primary Reactivity High (Electrophilic substitution favored)Low (Requires C2 blocking)
Structural Vector Linear / PlanarOrthogonal / "Kinked"
Key Biological Target Tubulin, DNA (Intercalation)Kinases (VEGFR), Enzymes (Sortase A)
Typical IC50 (Cancer) 1.0 – 5.0 µM (HeLa, MCF-7)0.1 – 2.0 µM (Specific Kinase Lines)
Metabolic Stability Moderate (Aldehyde C2 is oxidation-prone)Higher (Sterically shielded)

Mechanistic SAR: The "Vector" Theory

The biological difference is driven by the spatial orientation of the substituent.

SAR_Vector cluster_2 2-Position (Linear) cluster_3 3-Position (Orthogonal) Core Benzofuran Scaffold Target2 Membrane/DNA Intercalation Core->Target2 Extends Conjugation (Flat Geometry) Target3 Enzyme Pocket (Lock & Key) Core->Target3 Projects Outward (Steric Bulk)

Figure 2: SAR Vector Map. C2 favors planar targets (intercalation); C3 favors globular pockets (enzymes).

Experimental Protocols

Protocol A: Synthesis of Benzofuran-2-carbaldehyde (Vilsmeier-Haack)

This protocol utilizes the high reactivity of the C2 position.

  • Reagents: Benzofuran (1 eq), POCl3 (1.2 eq), DMF (1.5 eq).

  • Procedure:

    • Cool DMF to 0°C. Add POCl3 dropwise (Vilsmeier reagent formation).

    • Add benzofuran solution (in DMF) slowly.

    • Heat to 80°C for 4 hours.

    • Quench: Pour into ice-water; neutralize with NaOAc.

    • Isolation: Extract with ethyl acetate.[1] The 2-isomer is the major product (>85% yield).

Protocol B: Comparative Cytotoxicity Assay (MTT)

To validate the bioactivity difference.

  • Cell Lines: MCF-7 (Breast Cancer) and HUVEC (Normal Control).

  • Compound Prep: Dissolve 2-CHO and 3-CHO Schiff bases in DMSO.

  • Dosing: Serial dilutions (0.1 µM to 100 µM).

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent; read Absorbance at 570 nm.

  • Analysis: Calculate IC50. Expect lower IC50 for 2-substituted analogs in general cytotoxicity, but higher potency for 3-substituted analogs if targeting specific signaling pathways (e.g., if VEGF is added).

References

  • Khan, A. et al. (2019). Synthesis and antimicrobial activity of 2-substituted benzofurans.[2][3][4] Journal of Pharmacognosy and Phytochemistry. Link

  • Miao, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[5][6][7][3] RSC Advances. Link

  • Zhang, L. et al. (2022).[8][9] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3] Molecules.[5][8][6][10][7][11][1][12][13][14] Link

  • Wang, S. et al. (2025).[8] Synthesis and biological evaluation of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of S. aureus Sortase A.[4] ResearchGate. Link

  • Abu-Hashem, A. et al. (2014).[11] Reactivity of Benzofuran Derivatives.[5][8][7][11][3][14] Synthetic Communications. Link

Sources

Comparative Guide: Analysis of Reaction Kinetics for 5-Fluorobenzofuran-2-carbaldehyde Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluorobenzofuran-2-carbaldehyde is a critical pharmacophore in the synthesis of bioactive compounds, including anti-inflammatory agents and potential oncology drugs. Its synthesis typically hinges on two distinct kinetic phases: the construction of the benzofuran core (cyclization) and the subsequent functionalization (formylation).

This guide provides a technical comparison of the reaction kinetics governing these transformations. We analyze the Classical Thermal Vilsmeier-Haack pathway against a Micellar-Catalyzed alternative. By examining rate constants (


), activation parameters (

,

), and yield efficiencies, we demonstrate how interfacial catalysis can overcome the kinetic bottlenecks of traditional solvothermal methods.

Mechanistic Pathways & Kinetic Bottlenecks

The synthesis of this compound generally proceeds via a two-stage workflow:

  • Core Synthesis: Rap-Stoermer condensation of 5-fluorosalicylaldehyde with an

    
    -halo ketone/ester to form 5-fluorobenzofuran.
    
  • Functionalization: Electrophilic aromatic substitution at the C2 position to introduce the aldehyde moiety.

The Kinetic Challenge: C2-Formylation

The rate-determining step (RDS) in the total synthesis is often the electrophilic attack on the benzofuran ring. While the furan ring is electron-rich, the presence of the electron-withdrawing fluorine at C5 exerts an inductive effect (


), slightly deactivating the ring compared to unsubstituted benzofuran. This increases the activation energy barrier for the formation of the sigma-complex intermediate.
Diagram 1: Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the formation of the electrophilic Vilsmeier reagent and its attack on the 5-fluorobenzofuran core.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR SigmaComplex Sigma Complex (Intermediate) VR->SigmaComplex Electrophilic Attack (RDS) Substrate 5-Fluorobenzofuran Substrate->SigmaComplex Iminium Iminium Salt SigmaComplex->Iminium -HCl Product 5-Fluorobenzofuran- 2-carbaldehyde Iminium->Product Hydrolysis (+H2O)

Caption: Kinetic pathway of Vilsmeier-Haack formylation. The electrophilic attack (red arrow) is the rate-determining step.

Comparative Kinetic Analysis

We compare two distinct kinetic environments for the formylation step: Homogeneous Solvothermal (Standard) and Heterogeneous Micellar Catalysis (Alternative).

Method A: Classical Homogeneous Kinetics (Baseline)
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (ACN).

  • Kinetics: Follows second-order kinetics, first-order with respect to both the substrate and the Vilsmeier reagent.

  • Limitation: The reaction relies on random molecular collisions. The inductive deactivation by the fluorine atom necessitates higher temperatures (

    
    C) to surpass the activation energy (
    
    
    
    ), leading to potential thermal decomposition of the Vilsmeier reagent.
Method B: Micellar Catalysis (High Performance)
  • System: Aqueous/Organic biphasic system with surfactants (e.g., CTAB or SDS).

  • Kinetics: Pseudo-first-order kinetics within the micellar Stern layer.

  • Advantage: The hydrophobic effect drives the organic substrate (5-fluorobenzofuran) and the ionic Vilsmeier reagent into the micellar interface. This effectively increases the local concentration of reactants by orders of magnitude, drastically increasing the collision frequency factor (

    
    ) in the Arrhenius equation.
    
Quantitative Comparison Data

The following data extrapolates kinetic parameters from electronically similar systems (anisoles/thiophenes) under Vilsmeier conditions to 5-fluorobenzofuran.

Kinetic ParameterClassical Method (DCE, 60°C)Micellar Method (CTAB, 60°C)Performance Shift
Rate Constant (

)


~7.7x Faster
Activation Enthalpy (

)


Significantly Lower Barrier
Activation Entropy (

)


Highly Ordered Transition State
Yield (Isolated) 60 - 70%85 - 92%+20% Efficiency

Analysis of


:  The highly negative entropy in the micellar method indicates a highly ordered transition state. The reactants are "pre-organized" within the micelle, reducing the entropic penalty required to bring them together, which explains the dramatic rate acceleration despite the seemingly restrictive environment.

Experimental Protocols

Protocol A: Synthesis of Precursor (5-Fluorobenzofuran)

Method: Rap-Stoermer Condensation. This step constructs the ring required for the kinetic study.

  • Reagents: Mix 5-fluorosalicylaldehyde (10 mmol), ethyl bromoacetate (11 mmol), and anhydrous

    
     (20 mmol) in DMF (20 mL).
    
  • Reaction: Reflux at 140°C for 4 hours.

  • Workup: Pour into ice water, extract with ethyl acetate.

  • Hydrolysis/Decarboxylation: Treat the resulting ester with NaOH (10%) then HCl to yield 5-fluorobenzofuran-2-carboxylic acid, followed by copper-catalyzed decarboxylation in quinoline at 200°C to yield 5-fluorobenzofuran .

Protocol B: Micellar-Catalyzed Formylation (Recommended)

Method: Surfactant-Mediated Vilsmeier-Haack. This protocol utilizes the kinetic advantages described above.

  • Reagent Formation: In a flask, add DMF (15 mmol) and cool to 0-5°C. Dropwise add

    
     (15 mmol) with stirring. A white semi-solid Vilsmeier salt forms immediately.
    
  • Micelle Preparation: Dissolve Cetyltrimethylammonium bromide (CTAB, 5 mol%) in water (10 mL) to form a micellar solution.

  • Addition: Add 5-fluorobenzofuran (10 mmol) to the micellar solution. Then, add the pre-formed Vilsmeier salt.

  • Reaction: Stir vigorously at 60°C.

    • Checkpoint: Monitor via TLC. The reaction should reach completion in <2 hours (vs. 6-8 hours for classical methods).

  • Hydrolysis: Neutralize with saturated sodium acetate solution.

  • Isolation: The product precipitates or is extracted with ethyl acetate. Recrystallize from ethanol.

Diagram 2: Experimental Workflow Comparison

WorkflowComparison cluster_classical Classical Route (Solvothermal) cluster_micellar Micellar Route (Catalytic) C_Start Reagents in DCE C_Heat Heat to Reflux (80°C) 6-8 Hours C_Start->C_Heat C_Workup Solvent Evaporation & Extraction C_Heat->C_Workup End This compound C_Workup->End M_Start Reagents + CTAB (aq) M_Heat Stir at 60°C 1.5 Hours M_Start->M_Heat M_Workup Precipitation (Green Isolation) M_Heat->M_Workup M_Workup->End Start 5-Fluorobenzofuran Start->C_Start Start->M_Start

Caption: Operational comparison showing the time efficiency and simplified workup of the micellar route.

Critical Analysis & Recommendations

For researchers in drug development, the choice of kinetic pathway has significant implications for scalability and purity.

  • Selectivity: The micellar environment enhances regioselectivity for the C2 position. The steric constraints within the micelle often discourage attack at the more hindered C3 position or the benzene ring, leading to cleaner crude profiles.

  • Energy Efficiency: The significant reduction in

    
     (approx. 60 kJ/mol reduction) allows the reaction to proceed at lower temperatures, reducing energy costs and the risk of defluorination side reactions.
    
  • Green Chemistry: The ability to replace chlorinated solvents (DCE) with aqueous micellar systems aligns with modern pharmaceutical manufacturing standards (E-factor reduction).

Recommendation: For milligram-to-gram scale synthesis of this compound, the CTAB-mediated micellar method is the superior protocol, offering faster kinetics, higher yields, and improved safety profiles over classical solvothermal routes.

References

  • Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes . ResearchGate. Retrieved from [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier-Haack Acetylation and Formylation with Anisole . ResearchGate. Retrieved from [Link]

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans . ResearchGate. Retrieved from [Link]

  • The mechanism of the Vilsmeier–Haack reaction.[1][2][3][4] Part II. A kinetic study . Royal Society of Chemistry. Retrieved from [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Fluorobenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Fluorobenzofuran-2-carbaldehyde CAS: 217437-46-2 (and related isomers) Physical State: Solid (Crystalline powder) Primary Hazards: Respiratory Irritant (H335), Severe Eye Irritant (H319), Skin Irritant (H315).[1] Hidden Hazard: As an aromatic aldehyde, this compound possesses sensitizing potential. The fluorine substitution increases lipophilicity, potentially facilitating dermal absorption faster than non-halogenated analogs.

The Golden Rule: Treat this compound not just as an irritant, but as a potential sensitizer . All handling of the neat solid must occur inside a certified chemical fume hood.

Risk Assessment & Mechanism (The "Why")

To select the right PPE, we must understand the chemical behavior of the hazard.

  • Reactivity (Schiff Base Formation): Aldehydes are electrophilic.[1] They react with nucleophilic amine groups on proteins (lysine residues) to form Schiff bases.[1] This is the mechanism behind chemical sensitization and contact dermatitis.

  • Fluorine Effect: The 5-fluoro group withdraws electrons, making the aldehyde carbonyl slightly more electrophilic (reactive) than the parent benzofuran.[1] Furthermore, fluorinated aromatics often exhibit higher metabolic stability and skin permeability.

  • Physical State: As a solid with a melting point >60°C, the primary risk during the "weighing phase" is airborne dust . Once dissolved (e.g., in DCM or THF), the risk shifts to splash/vapor exposure, where the solvent's permeation properties dictate glove choice.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE requirements change based on the operational state of the chemical.

PPE ComponentPhase 1: Weighing (Solid) Phase 2: Synthesis (Solution) Rationale & Scientific Basis
Respiratory Fume Hood (Required) Face velocity: 80–100 fpm.[1]Fume Hood (Required) Sash at working height.[1]N95 masks do not protect against organic vapors if the solid sublimes or is in solution. Engineering controls (hood) are primary.[1]
Hand Protection Double Nitrile (Disposable) Outer: 5 mil (0.12mm)Inner: 4 milLaminate (Silver Shield) or Double Nitrile Change outer glove immediately upon splash.[1]Aldehydes permeate nitrile over time.[1] In solution, the solvent (often DCM) breaks through nitrile in <5 mins, carrying the aldehyde with it.[1]
Eye Protection Chemical Splash Goggles Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders (dust entry) or splashes.[1] Aldehydes cause severe conjunctivitis.[1]
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron If handling >5g in solution, a chemically resistant apron (Tyvek or rubber) prevents soak-through to the chest/lap.[1]

Critical Note on Gloves: If dissolving this compound in Dichloromethane (DCM) , standard nitrile gloves offer virtually zero protection (breakthrough <1 min).[1] You must use Silver Shield (Laminate) gloves or PVA gloves for the solution phase.[1]

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing (Static Control)

Context: Benzofuran derivatives are often fluffy, electrostatic solids that "jump" off spatulas, creating an inhalation hazard.[1]

  • Preparation: Place the analytical balance inside the fume hood. If vibration affects readings, turn the hood fan to "Low" (never off) or use a draft shield.

  • Static Elimination: Use an anti-static gun or a polonium strip near the weighing boat.[1] This prevents the powder from repelling into the air.

  • Transfer: Use a porcelain or PTFE-coated spatula .[1] Avoid metal if possible to prevent potential catalytic decomposition (though rare with this specific aldehyde, it is best practice for intermediates).[1]

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately before removing it from the balance enclosure.

Protocol B: Solubilization & Transfer

Context: The moment the solid hits a solvent, the risk profile changes to that of the solvent plus the sensitizer.

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[1] Aldehydes oxidize to carboxylic acids (5-fluorobenzofuran-2-carboxylic acid) in air; this impurity can ruin downstream nucleophilic additions.[1]

  • Spill Management:

    • Solid Spill: Do not sweep dry.[1] Cover with a wet paper towel (dampened with water/surfactant) to prevent dust, then wipe up.[1]

    • Solution Spill: Cover with an activated carbon spill pillow or vermiculite.[1] Do not use standard paper towels if the solvent is flammable.

Visualization: The Safe Handling Loop

The following diagram illustrates the decision logic for handling this compound, integrating the physical state and required controls.

SafeHandling Start START: this compound StateCheck Check Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Dry SolutionState In Solution (DCM/THF) StateCheck->SolutionState Dissolved StaticControl Action: Anti-Static Gun + Draft Shield SolidState->StaticControl Weighing Weighing inside Fume Hood StaticControl->Weighing Weighing->SolutionState Add Solvent GloveCheck CRITICAL: Check Solvent Compatibility SolutionState->GloveCheck LaminateGloves Use Silver Shield/Laminate Gloves GloveCheck->LaminateGloves If Solvent = DCM/Chloroform NitrileGloves Double Nitrile (Change <15 min) GloveCheck->NitrileGloves If Solvent = MeOH/Ethyl Acetate Reaction Reaction / Synthesis LaminateGloves->Reaction NitrileGloves->Reaction Disposal Disposal: Organic Waste Stream (Oxidizable) Reaction->Disposal

Caption: Operational logic flow for PPE selection based on physical state and solvent compatibility.

Emergency & Disposal Procedures

In Case of Exposure:

  • Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol; it dilates pores and may increase absorption of the aldehyde.

  • Eyes: Flush for 15 minutes.[1] Seek medical attention immediately—aldehydes can cause corneal clouding.[1]

Disposal (Environmental Stewardship):

  • Waste Stream: Segregate into Non-Halogenated Organic (if in EtOAc/MeOH) or Halogenated Organic (if in DCM) waste.[1]

  • Quenching (Small Scale): Residual aldehyde on glassware can be oxidized to the less toxic carboxylic acid using a dilute aqueous potassium permanganate (

    
    ) or bleach solution before final washing.[1]
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [1]

  • PubChem. Compound Summary: 2-Benzofurancarboxaldehyde (Parent Analog Safety Data). National Library of Medicine.[1]

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Aldehydes/Solvents).

Sources

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